Gatifloxacin sesquihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJMZKDEVNTXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50F2N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-66-2 | |
| Record name | Gatifloxacin sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolicarboxylic acid sesquihydrate. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GATIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4618BD7KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gatifloxacin Sesquydrate: A Comprehensive Technical Guide to its Crystalline Structures and Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is a potent broad-spectrum antimicrobial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its therapeutic efficacy is intrinsically linked to its solid-state properties, particularly its crystalline structure. The ability of gatifloxacin to exist in multiple crystalline forms, known as polymorphs, as well as hydrated forms (pseudopolymorphs), significantly influences its physicochemical properties such as solubility, stability, and bioavailability.[1][4] This technical guide provides an in-depth analysis of the crystalline structure and various forms of gatifloxacin, with a primary focus on the commercially relevant sesquihydrate form.
Gatifloxacin was initially developed as a hemihydrate, which was found to be hygroscopic, leading to issues with tablet disintegration and dissolution.[1] Subsequently, a more stable sesquihydrate form was developed and utilized in the marketed tablet formulation.[1] Further research has revealed a complex polymorphic landscape for gatifloxacin, with numerous crystalline forms identified, including a pentahydrate and at least twelve other polymorphic or pseudopolymorphic forms.[1][4][5] Understanding the characteristics of these different forms is critical for drug development, formulation, and ensuring consistent product quality and performance.
Crystalline Forms of Gatifloxacin
Gatifloxacin exhibits a rich polymorphism, with numerous crystalline forms identified and characterized. These forms are primarily hydrates and solvates, each possessing a unique crystal lattice and, consequently, distinct physical properties. The following tables summarize the key crystallographic data for various identified forms of gatifloxacin, primarily derived from patent literature.
Table 1: X-Ray Powder Diffraction (XRPD) Data for Gatifloxacin Crystalline Forms
| Form Designation | Characteristic 2θ Peaks (±0.2°) | Reference |
| Sesquihydrate | Data not explicitly provided in a consolidated list in the searched literature. It is the established commercial form. | [4][5][6] |
| Form A | 6.4, 12.8, 16.4, 17.3, 19.4 | [4] |
| Form B | 9.2, 10.6, 11.9, 18.4, 25.0 | [4] |
| Form C | Not explicitly listed, but derivable from Form B or I. | [4] |
| Form D | 8.2, 14.4, 19.0, 21.4, 21.9, 23.1 | [4] |
| Form E1 | 7.1, 7.3, 10.8, 15.7, 16.4, 18.1 | [4] |
| Form F | 8.0, 14.2, 18.7, 21.8, 23.0 | [4] |
| Form G | 17.2, 17.6 | [4] |
| Form H | 6.6, 13.2, 19.6, 19.9 | [4] |
| Form I | 6.5, 7.1, 12.8, 17.2, 19.3, 21.0 | [4] |
| Form J | 6.7, 11.3, 13.8, 16.4 | [6] |
| Form L | 17.2 | [6] |
| Form M | 8.8, 14.1, 17.6, 18.2, 22.0, 22.6 | [6] |
| Form Q | 6.8, 7.1, 11.1, 15.5, 17.4 | [6] |
| Form S | 9.3, 11.0, 12.0, 14.5, 18.6, 21.2 | [6] |
| Form T1 | 7.4, 8.9, 9.6, 11.4, 12.2, 12.9, 14.1, 21.2, 21.8, 24.1, 26.0 | [6] |
| Form X | 13.4, 14.8, 17.6, 19.6, 20.0 | [5] |
| Form Y | 13.9, 14.8, 16.1 | [5] |
| Anhydrous Form I | 7.763, 10.196, 12.854, 13.615, 14.112, 14.932, 16.333, 17.013, 19.722, 20.491, 21.456, 23.593, 23.765, 24.44, 25.927, 27.558, 28.65, 30.496, 30.872, 31.477 | [7] |
| Anhydrous Form II | 5.931, 11.248, 11.906, 12.426, 14.116, 15.833, 16.276, 17.991, 18.667, 19.646, 21.073, 21.507, 22.509, 23.249, 24.287, 24.943, 26.918, 27.571, 27.807, 28.504, 29.389, 39.841 | [7] |
Table 2: Thermal Analysis Data for Gatifloxacin Crystalline Forms
| Form Designation | Differential Scanning Calorimetry (DSC) Data | Thermogravimetric Analysis (TGA) Data | Reference |
| Sesquihydrate | A sharp endothermic melting peak is observed around 183.88°C.[8] | Exhibits a weight loss corresponding to 1.5 moles of water. | [4][5] |
| Form A | A typical DSC thermogram is presented in the reference. | Loss on drying can be as high as 65%. | [4] |
| Form B | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |
| Form C | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |
| Form F | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |
| Form G | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |
| Form H (Toluene Solvate) | A typical DSC thermogram is presented in the reference. | Not specified. | [4] |
| Form I | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |
| Form X | A characteristic endothermic peak is observed. | Not specified. | [5] |
| Form Y | Characteristic endotherms that peak at about 92°C and 188°C. | Not specified. | [5] |
| Anhydrous Form I | Endotherm at 188.35°C. | Total weight loss of 0.6% at a temperature range of 0-250°C.[7] | [7] |
| Anhydrous Form II | Endotherm at 187.71°C. | Not specified. | [7] |
Experimental Protocols
The characterization of gatifloxacin's crystalline forms relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Preparation of Crystalline Forms
The generation of different polymorphic and pseudopolymorphic forms of gatifloxacin is highly dependent on the crystallization conditions, including the choice of solvent, temperature, and cooling rate.
-
Objective: To prepare various crystalline forms of gatifloxacin for characterization.
-
General Procedure:
-
Slurry Conversion: Suspend gatifloxacin in a selected solvent (e.g., isopropanol for Form A, ethanol or 1-butanol for Form B, toluene for Form H) at ambient temperature.[4] The slurry is agitated for a specified duration (e.g., 8 to 36 hours for Form H) to allow for solvent-mediated transformation.[4] The resulting crystalline solid is then isolated by filtration and dried.
-
Recrystallization: Dissolve gatifloxacin in a suitable solvent or solvent mixture (e.g., a 90:10 v/v mixture of methanol and water for Form F) at an elevated temperature to achieve saturation.[4] The solution is then cooled, often to ambient temperature or below, to induce crystallization. The crystals are collected by filtration and dried under controlled conditions.
-
Drying: Certain forms can be obtained by drying other forms under specific conditions. For example, Form G can be prepared by drying Form A or Form F at approximately 50°C.[4]
-
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific form.
-
Objective: To obtain the characteristic XRPD pattern for each crystalline form of gatifloxacin.
-
Methodology:
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystals, which can alter the relative intensities of the diffraction peaks.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a specific 2θ range (e.g., 2° to 40°). The scan speed, step size, and other instrumental parameters are optimized to obtain a high-quality diffraction pattern.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to determine the positions and relative intensities of the diffraction peaks. These are then compared to reference patterns to identify the crystalline form.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.
-
Objective: To determine the thermal properties (e.g., melting point, enthalpy of fusion) of the different crystalline forms of gatifloxacin.
-
Methodology:
-
Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated with a standard of known melting point and enthalpy of fusion, such as indium.
-
Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C) under a nitrogen purge. An empty sealed pan is used as a reference.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) events. The peak temperature of an endotherm is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the water or solvent content of a crystalline material.
-
Objective: To quantify the amount of water or solvent in the crystalline forms of gatifloxacin.
-
Methodology:
-
Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the temperature at which weight loss occurs and the percentage of weight loss. This information is used to calculate the stoichiometry of hydrates or solvates.
-
Visualization of Key Processes
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Gatifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][9] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[2][3][9] By targeting these enzymes, gatifloxacin disrupts these vital cellular processes, leading to bacterial cell death.
Caption: Gatifloxacin's mechanism of action.
Experimental Workflow for Characterization of Gatifloxacin Crystalline Forms
The identification and characterization of a new crystalline form of gatifloxacin follows a systematic workflow, employing a combination of analytical techniques to elucidate its structure and properties.
Caption: Characterization workflow for gatifloxacin.
Conclusion
The crystalline structure of gatifloxacin is a critical attribute that dictates its performance as a pharmaceutical agent. The existence of numerous polymorphic and pseudopolymorphic forms, including the therapeutically important sesquihydrate, necessitates a thorough understanding and rigorous control of its solid-state chemistry. This guide has provided a comprehensive overview of the known crystalline forms of gatifloxacin, summarizing the available crystallographic and thermal analysis data. The detailed experimental protocols offer a foundation for researchers and drug development professionals to effectively characterize and control the solid form of gatifloxacin, ultimately ensuring the development of safe, stable, and efficacious drug products. The visualization of the mechanism of action and the characterization workflow further aids in comprehending the key aspects of gatifloxacin's properties and analysis.
References
- 1. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7423153B2 - Crystalline forms of gatifloxacin - Google Patents [patents.google.com]
- 5. US7301024B2 - Crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]
- 6. WO2004012739A1 - Novel crystalline forms of gatifloxacin - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
Gatifloxacin sesquihydrate solubility profile in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility profile of gatifloxacin sesquihydrate, a fourth-generation fluoroquinolone antibiotic. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document compiles quantitative solubility data from various sources, details relevant experimental protocols, and presents a visual workflow for solubility determination.
Core Solubility Data
The solubility of this compound has been investigated in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate easy comparison.
Aqueous and pH-Dependent Solubility
This compound's solubility in aqueous media is notably pH-dependent.
| Solvent System | pH | Temperature (°C) | Solubility |
| Water | 2-5 | Not Specified | 40-60 mg/mL |
| Water | 4 | Not Specified | 60 mg/mL[1] |
| Water | Not Specified | Not Specified | 0.631 mg/mL[2] |
| 100 mM Hydrochloric Acid | 1.2 | Not Specified | Not Specified (Used for UV-spectrophotometry)[3][4] |
| 100 mM Phosphate Buffer | 7.4 | Not Specified | Not Specified (Used for UV-spectrophotometry)[3][4] |
| 1:1 DMF:PBS | 7.2 | Not Specified | ~0.5 mg/mL[5] |
| Water for Injection | 6.4 | Not Specified | 2.60 ± 0.3 mg/mL[6] |
Organic Solvents and Other Media
The solubility in various organic solvents and lipid-based systems has also been characterized.
| Solvent/Medium | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified (Warmed) | ~1 mg/mL[5] |
| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL[5] |
| Acetic Acid | Not Specified | Freely Soluble[7] |
| Ethanol | Not Specified | Slightly Soluble[7] |
| Methanol | Not Specified | Soluble (Used for analysis)[8][9] |
| Oleic Acid | 25 ± 0.5 | 155.0 ± 0.3 mg/mL[10] |
| Precirol® ATO 5 | 80 ± 0.5 | 80.0 ± 1.3 mg/g[10] |
| Geleol™ | 80 ± 0.5 | 53.0 ± 1.6 mg/g[10] |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following are detailed methodologies for key experiments cited in the literature for this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, buffer of specific pH, organic solvent)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[14] The presence of undissolved solid should be confirmed at the end of the shaking period.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.
-
Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of gatifloxacin in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Analytical Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a common and straightforward method for quantifying the concentration of a chromophoric compound like gatifloxacin.
Objective: To determine the concentration of this compound in a solution by measuring its absorbance of ultraviolet light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound reference standard
-
Solvent used for solubility determination (as blank)
-
Volumetric flasks and pipettes
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a UV wavelength range (e.g., 200-400 nm) to determine the λmax. For gatifloxacin, λmax has been reported at approximately 286 nm in phosphate buffer (pH 7.4), 292 nm in hydrochloric acid (pH 1.2), and 295 nm in methanol.[3][4][8]
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in the solvent to prepare a stock solution of known concentration. Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
Calibration Curve Generation: Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with Beer-Lambert's law.
-
Sample Analysis: Measure the absorbance of the diluted sample solution from the solubility experiment at the same λmax.
-
Concentration Calculation: Determine the concentration of gatifloxacin in the sample solution by interpolating its absorbance value on the calibration curve or by using the equation of the linear regression from the calibration plot.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and sensitive method for the quantification of gatifloxacin, especially in complex matrices.
Objective: To separate and quantify this compound in a solution with high specificity and sensitivity.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
This compound reference standard
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, water)
-
Buffers and reagents for mobile phase preparation (e.g., phosphate buffers, phosphoric acid)
-
Volumetric flasks and pipettes
-
Syringe filters for sample preparation
Procedure:
-
Method Setup:
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., disodium hydrogen phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 75:25, v/v). The pH of the aqueous phase is typically adjusted (e.g., to 3.3 with orthophosphoric acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where gatifloxacin has strong absorbance, such as 293 nm.
-
Column: A reverse-phase C18 column is commonly used.
-
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Calibration Curve Generation: Inject equal volumes of each standard solution into the HPLC system and record the peak area from the resulting chromatograms. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Filter the diluted sample solution from the solubility experiment through a syringe filter and inject it into the HPLC system.
-
Concentration Calculation: Determine the concentration of gatifloxacin in the sample by comparing its peak area to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. New, simple and validated UV-spectrophotometric methods for the estimation of gatifloxacin in bulk and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Transporter targeted gatifloxacin prodrugs: Synthesis, permeability, and topical ocular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. ijpsonline.com [ijpsonline.com]
- 9. scispace.com [scispace.com]
- 10. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. who.int [who.int]
Gatifloxacin Sesquihydrate for Ophthalmic Infections: A Technical Guide
Introduction
Gatifloxacin is a fourth-generation 8-methoxyfluoroquinolone antibiotic utilized in the treatment of ophthalmic infections.[1][2] Its broad-spectrum bactericidal activity makes it an effective option for bacterial conjunctivitis caused by a range of Gram-positive and Gram-negative pathogens.[1][3] Formulated as a sterile, preserved aqueous solution (typically 0.5%), it is designed for topical ocular administration.[4][5] This guide provides a detailed overview of its mechanism, efficacy, and the experimental protocols used in its evaluation for researchers and drug development professionals.
Core Mechanism of Action
Gatifloxacin's antibacterial effect stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][6] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for the replication, transcription, and repair of bacterial DNA.[1] In Gram-positive bacteria, the primary target is topoisomerase IV, which plays a key role in partitioning chromosomal DNA during cell division.[1] By targeting both enzymes, gatifloxacin disrupts vital cellular processes, leading to rapid bacterial cell death.[1][7] This dual-targeting mechanism is thought to reduce the likelihood of microbial resistance development, as simultaneous mutations in the genes for both enzymes are required.[3]
Quantitative Efficacy Data
The clinical and microbiological efficacy of gatifloxacin has been established through numerous in vitro studies and clinical trials.
Gatifloxacin demonstrates potent activity against a wide array of ocular pathogens. Studies have consistently shown high susceptibility rates for both Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Susceptibility of Ocular Isolates to Gatifloxacin
| Bacterial Group | Susceptibility Rate (%) | Source |
|---|---|---|
| Gram-positive Strains | 99% | [8][9] |
| Gram-negative Strains | 92% | [8][9] |
| Corneal Isolates (Overall) | 100% | [10] |
| Conjunctival Isolates (Overall) | 98.1% - 100% |[10] |
Note: Susceptibility is based on systemic breakpoints (MIC ≤ 2 µg/mL), though the correlation with ophthalmological efficacy has not been formally established.[11][12]
Randomized, double-masked, multicenter clinical trials have confirmed the superiority of gatifloxacin ophthalmic solution over vehicle in treating bacterial conjunctivitis.[4]
Table 2: Clinical and Microbiological Outcomes in Bacterial Conjunctivitis Trials (Day 6)
| Outcome | Gatifloxacin 0.5% Group | Vehicle (Placebo) Group |
|---|---|---|
| Clinical Success Rate | 58% (193/333) | 45% (148/325) |
| Microbiological Eradication Rate | 90% (301/333) | 70% (228/325) |
Source: Data from two pivotal clinical trials.[4][5]
Experimental Protocols
The data presented are derived from standardized and rigorously controlled experimental methodologies.
The in vitro activity of gatifloxacin against ocular isolates is determined using established methods such as broth microdilution or disk diffusion, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Collection: Bacterial isolates are recovered from patients with clinical diagnoses of keratitis, conjunctivitis, or endophthalmitis.[13]
-
Culture and Identification: Isolates are cultured on appropriate media (e.g., blood agar, chocolate agar) and identified using standard microbiological techniques.[14]
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Susceptibility Testing:
-
Disk Diffusion: A 5-µg gatifloxacin disk is placed on an agar plate swabbed with the bacterial suspension. The plate is incubated, and the diameter of the inhibition zone is measured. Zone sizes of ≥18 mm are considered susceptible, while ≤14 mm are considered resistant.[11]
-
Broth Microdilution/E-test: Serial dilutions of gatifloxacin are prepared in microtiter plates or on an E-test strip. The bacterial suspension is added, and after incubation, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.[11][13]
-
-
Quality Control: Reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are tested concurrently to ensure the accuracy of the results.[11]
Efficacy in humans is evaluated through randomized, controlled clinical trials designed to assess both clinical and microbiological outcomes.
-
Patient Enrollment: Patients (typically 1 year of age and older) with a clinical diagnosis of bacterial conjunctivitis, characterized by signs like purulent discharge and conjunctival hyperemia, are enrolled.[4][15] Conjunctival cultures are taken at baseline to confirm the presence of a causative pathogen.
-
Randomization: Patients are randomly assigned to receive either gatifloxacin ophthalmic solution (e.g., 0.5%) or a vehicle (placebo) in a double-masked fashion.[4][16]
-
Dosing Regimen: A typical dosing schedule is:
-
Efficacy Assessment:
-
Primary Endpoints: The primary measures of success, typically assessed on Day 6 or 7, are clinical cure and microbiological eradication.[4][15]
-
Clinical Cure: Defined as the complete resolution of key signs and symptoms, such as a score of '0' (absent) for both conjunctival discharge and hyperemia.[4][15]
-
Microbiological Eradication: Defined as the absence of the baseline pathogen in the conjunctival culture taken at the final visit.[1][15]
-
-
Safety Evaluation: Adverse events are monitored and recorded throughout the study. The most common reported reactions include eye irritation, eye pain, and dysgeusia (taste disturbance).[2][4]
Pharmacokinetics and Formulation
Following topical administration, gatifloxacin penetrates ocular tissues. However, systemic absorption is minimal. In a study involving healthy volunteers receiving gatifloxacin 0.5% ophthalmic solution, serum gatifloxacin levels were below the lower limit of quantification (5 ng/mL) at all time points, indicating a low risk of systemic side effects.[4][5]
Table 3: Ocular Tissue Concentrations after Topical Administration (Human, Post-Keratoplasty)
| Parameter | Gatifloxacin 0.3% | Source |
|---|---|---|
| Stromal Cmax (µg/g) | 15.7 | [18][19] |
| Stromal AUC₀₋₂ (µg·h/g) | 13.6 | [18][19] |
| Aqueous Humor Cmax (µg/mL) | 0.3 | [18] |
| Aqueous Humor AUC₀₋₂ (µg·h/mL) | 0.4 |[18] |
Note: This study compared 0.3% gatifloxacin with 0.5% moxifloxacin.[18]
Gatifloxacin ophthalmic solution is a sterile, preserved aqueous formulation.
Table 4: Typical Composition of Gatifloxacin 0.5% Ophthalmic Solution
| Component | Concentration / Value | Purpose |
|---|---|---|
| Gatifloxacin | 0.5% (5 mg/mL) | Active Ingredient |
| Benzalkonium Chloride | 0.005% | Preservative |
| Edetate Disodium | Varies | Chelating Agent |
| Sodium Chloride | Varies | Tonicity Agent |
| Hydrochloric Acid / Sodium Hydroxide | As needed | pH Adjustment |
| Water for Injection | q.s. | Vehicle |
| pH | 5.1 - 5.7 | For solubility and comfort |
| Osmolality | 260 - 330 mOsm/kg | Isotonicity |
Source: Prescribing Information.[4][5]
References
- 1. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Articles [globalrx.com]
- 8. Comparison of in vitro susceptibilities of ocular bacterial isolates to gatifloxacin and other topical antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aboonline.org.br [aboonline.org.br]
- 11. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. In vitro activity of fluoroquinolones against ocular bacterial isolates in São Paulo, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. A Study to Evaluate the Safety and Efficacy of Gatifloxacin for the Treatment of Bacterial Conjunctivitis | MedPath [trial.medpath.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Zymar, Zymaxid (gatifloxacin ophthalmic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Ocular penetration and pharmacokinetics of topical gatifloxacin 0.3% and moxifloxacin 0.5% ophthalmic solutions after keratoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Gatifloxacin Sesquihydrate: A Deep Dive into the Inhibition of DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is primarily mediated through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents.[1][4] This technical guide provides an in-depth analysis of the inhibitory mechanism of gatifloxacin sesquihydrate, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Mechanism of Action: Dual Targeting of Essential Enzymes
Gatifloxacin's potent antibacterial effect stems from its ability to stabilize the transient double-stranded DNA breaks created by DNA gyrase and topoisomerase IV.[5] This action effectively traps the enzymes on the DNA, forming a stable drug-enzyme-DNA complex that blocks the progression of the replication fork and ultimately leads to cell death.[1][6]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[1][7] In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[7] Gatifloxacin binds to the A subunit of DNA gyrase, inhibiting its DNA re-ligation activity.[1]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, a critical step for proper chromosome segregation into daughter cells.[1][5] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[7][8] Gatifloxacin interacts with the ParC (GrlA in S. aureus) subunit of topoisomerase IV.[8][9]
The dual-targeting nature of gatifloxacin contributes to its potent activity and may lower the frequency of resistance development, as mutations in both target enzymes are often required for high-level resistance.[8]
Mechanism of Gatifloxacin Inhibition.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of gatifloxacin is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The minimum inhibitory concentration (MIC) is also a critical measure, indicating the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Gatifloxacin IC50 Values against DNA Gyrase and Topoisomerase IV
| Bacterial Species | Enzyme | Gatifloxacin IC50 (µg/mL) | Reference |
| Staphylococcus aureus | DNA Gyrase | 3.01 | [9] |
| Topoisomerase IV | 6.09 | [9] | |
| Topoisomerase IV | 13.8 | [3] | |
| Streptococcus pneumoniae | DNA Gyrase | 19.4 - 25.9 | [10] |
| Topoisomerase IV | 4.05 - 7.27 | [10] | |
| Escherichia coli | DNA Gyrase | 0.109 | [3] |
| Enterococcus faecalis | DNA Gyrase | 5.60 | [11] |
| Topoisomerase IV | 4.24 | [11] |
Comparative IC50 Values of Fluoroquinolones against S. aureus Enzymes
| Quinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |
| Gatifloxacin | 3.01 | 6.09 | [9] |
| Ciprofloxacin | 13.5 | 5.76 | [9] |
| AM-1121 (C-8-H Gatifloxacin analog) | 17.3 | 5.90 | [9] |
| AM-1147 (C-3'-H Gatifloxacin analog) | 2.01 | 4.04 | [9] |
Note: The structural difference of a methoxy group at the C-8 position in gatifloxacin enhances its inhibitory activity against DNA gyrase compared to its C-8-H counterparts like ciprofloxacin.[9][10]
Minimum Inhibitory Concentrations (MIC) of Gatifloxacin against Various Pathogens
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.063 | [9] |
| Staphylococcus aureus (ATCC 29213) | 0.03 - 0.12 | [12] |
| Streptococcus pneumoniae | 0.25 | [13] |
| Streptococcus viridans | 0.22 | [14] |
| Haemophilus influenzae | 0.031 | [13] |
| Pseudomonas aeruginosa | 1.28 | [14] |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 2 | [12] |
| Escherichia coli (ATCC 25922) | 0.008 - 0.03 | [12] |
| Enterococcus faecalis (ATCC 29212) | 0.12 - 1 | [12] |
| Mycobacterium tuberculosis (ATCC 35801) | 0.125 | [3] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of antibacterial agents. Below are methodologies for key experiments used to evaluate the efficacy of gatifloxacin.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Workflow for DNA Gyrase Supercoiling Assay.
Methodology:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (e.g., 0.2-0.5 µg).[11]
-
Inhibitor Addition: Aliquot the reaction mixture into tubes. Add varying concentrations of gatifloxacin (dissolved in a suitable solvent like DMSO or water) to the experimental tubes and solvent only to the control tubes.
-
Enzyme Addition: Add a predetermined unit of purified DNA gyrase to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for a specified time, typically 30 to 60 minutes.[11]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a protein denaturant (e.g., GSTEB: Glycerol, SDS, Tris-EDTA, Bromophenol Blue).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.
-
Quantification: Visualize the gel using a DNA stain (e.g., ethidium bromide). The intensity of the supercoiled and relaxed DNA bands is quantified to determine the concentration of gatifloxacin that inhibits 50% of the supercoiling activity (IC50).
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to separate catenated kinetoplast DNA (kDNA) into minicircles.
Methodology:
-
Reaction Setup: Prepare a reaction mixture with assay buffer, ATP, and kDNA (e.g., 0.4 µg).[11]
-
Inhibitor and Enzyme Addition: Add varying concentrations of gatifloxacin and a defined unit of purified topoisomerase IV.
-
Incubation: Incubate at 37°C for a set period.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.
-
Quantification: The IC50 is determined by the gatifloxacin concentration that results in a 50% reduction in the release of minicircles from the kDNA network.
DNA Cleavage Assay
This assay determines if a compound stabilizes the cleavage complex, leading to an accumulation of linearized plasmid DNA.
Workflow for DNA Cleavage Assay.
Methodology:
-
Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with DNA gyrase or topoisomerase IV in the presence of various concentrations of gatifloxacin. This reaction is typically performed in the absence of ATP for quinolones.[15][16]
-
Complex Trapping: After incubation (e.g., 30 minutes at 37°C), add SDS (to denature the enzyme) and Proteinase K (to digest the protein covalently attached to the DNA).[15]
-
Analysis: The DNA is then analyzed by agarose gel electrophoresis. Stabilization of the cleavage complex results in the appearance of a linear DNA band, which migrates slower than the supercoiled form.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using standardized methods, such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Methodology (Broth Microdilution):
-
Preparation: Prepare a series of two-fold serial dilutions of gatifloxacin in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[13]
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., approximately 5 x 10^5 CFU/mL).[13]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth of the organism.
Resistance Mechanisms
Bacterial resistance to gatifloxacin and other fluoroquinolones is a significant clinical concern. The primary mechanisms of resistance involve:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common resistance mechanisms.[8][17] These mutations reduce the binding affinity of the drug to its target enzymes.
-
Efflux Pumps: Overexpression of efflux pumps can actively transport gatifloxacin out of the bacterial cell, reducing its intracellular concentration and thus its efficacy.[1][17]
-
Plasmid-Mediated Resistance: The acquisition of resistance genes, such as qnr, on mobile genetic elements can also confer resistance by protecting DNA gyrase from quinolone inhibition.[17]
Conclusion
This compound is a potent antibacterial agent that functions by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV. Its dual-targeting mechanism, particularly the enhanced activity against DNA gyrase conferred by the C-8-methoxy group, contributes to its broad spectrum of activity. Understanding the quantitative measures of its inhibitory action, the experimental protocols for its evaluation, and the mechanisms of resistance is crucial for its effective use in clinical settings and for the development of new generations of fluoroquinolone antibiotics.
References
- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 2. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 8. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of the C-8-Methoxy Group of Gatifloxacin to Inhibition of Type II Topoisomerases of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. inspiralis.com [inspiralis.com]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Gatifloxacin Sesquihydrate in Bacterial Conjunctivitis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating gatifloxacin sesquihydrate in the context of bacterial conjunctivitis research. The information is intended to guide researchers in designing and conducting preclinical and clinical studies.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that has demonstrated broad-spectrum efficacy against a variety of Gram-positive and Gram-negative bacteria responsible for ocular infections.[1][2] Its sesquihydrate form is utilized in ophthalmic solutions for the treatment of bacterial conjunctivitis.[3] The bactericidal action of gatifloxacin stems from its inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1][3][4] This dual-targeting mechanism is thought to reduce the likelihood of microbial resistance development.[1]
Mechanism of Action Signaling Pathway
Gatifloxacin's primary mechanism of action involves the disruption of bacterial DNA synthesis. It targets two key enzymes: DNA gyrase, which is crucial for the replication, transcription, and repair of bacterial DNA, and topoisomerase IV, which plays a vital role in the partitioning of chromosomal DNA during bacterial cell division.[1][3][5] By inhibiting these enzymes, gatifloxacin effectively halts bacterial proliferation.
Caption: Mechanism of action of Gatifloxacin.
Preclinical Evaluation
In Vitro Susceptibility Studies
Objective: To determine the minimum inhibitory concentration (MIC) of gatifloxacin against common ocular pathogens.
Protocol:
-
Bacterial Isolates: Obtain clinical isolates of relevant bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa from patients with bacterial conjunctivitis.[6]
-
Culture Media: Use appropriate culture media, such as Mueller-Hinton agar or broth, for susceptibility testing.
-
MIC Determination: Employ standard methods like broth microdilution or agar dilution as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare serial twofold dilutions of this compound in the appropriate medium.
-
Inoculate the dilutions with a standardized bacterial suspension.
-
Incubate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of gatifloxacin that completely inhibits visible bacterial growth.
-
-
Data Analysis: Compare the MIC values of gatifloxacin with those of other relevant antibiotics. The MIC90, the concentration required to inhibit 90% of isolates, is a key metric.[6][7]
Table 1: In Vitro Susceptibility of Ocular Isolates to Gatifloxacin and Comparator Fluoroquinolones
| Bacterial Species | Gatifloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Staphylococcus epidermidis | 2.0 | 8.0 | 32.0 |
| Streptococcus pneumoniae | 0.25 | 1.0 | 1.0 |
Source: Data compiled from a clinical trial of gatifloxacin for bacterial conjunctivitis.[6]
In Vivo Animal Models
Objective: To evaluate the efficacy and safety of gatifloxacin ophthalmic solution in an animal model of bacterial conjunctivitis.
Protocol:
-
Animal Model: New Zealand White rabbits are a commonly used model.[1][8]
-
Induction of Conjunctivitis:
-
Anesthetize the rabbits.
-
Inoculate the conjunctival sac of one eye with a standardized suspension of a pathogenic bacterium (e.g., S. pneumoniae).
-
The contralateral eye can serve as a control.
-
-
Treatment:
-
After the development of clinical signs of conjunctivitis (e.g., redness, discharge), randomly assign rabbits to treatment groups:
-
Gatifloxacin ophthalmic solution (e.g., 0.3% or 0.5%)
-
Vehicle control
-
Comparator antibiotic
-
-
Administer one drop of the assigned treatment to the infected eye at specified intervals (e.g., two to four times daily) for a defined period (e.g., 5-7 days).[9][10]
-
-
Efficacy Assessment:
-
Clinical Scoring: Evaluate and score the signs of conjunctivitis (conjunctival hyperemia, discharge) daily.
-
Microbiological Culture: Collect conjunctival swabs at baseline and at the end of treatment to determine the bacterial load and eradication rate.
-
-
Safety Assessment: Monitor for any signs of ocular irritation or adverse reactions.
-
Pharmacokinetic Analysis: In separate studies, aqueous humor and corneal tissue can be collected at various time points after instillation to determine the ocular penetration and concentration of gatifloxacin.[8][11] High-performance liquid chromatography (HPLC) is a common analytical method for this purpose.[11][12]
Clinical Trial Protocol
Objective: To evaluate the safety and efficacy of this compound ophthalmic solution for the treatment of bacterial conjunctivitis in humans.
Study Design: A randomized, double-masked, multicenter, vehicle-controlled clinical trial.[7][9]
Patient Population: Patients aged 1 year and older with a clinical diagnosis of bacterial conjunctivitis, confirmed by a positive conjunctival culture.[3][7]
Table 2: Clinical Trial Dosing Regimen for Gatifloxacin Ophthalmic Solution (0.5%) [9][13]
| Treatment Day | Dosing Schedule |
| Day 1 | Instill one drop in the affected eye(s) every two hours while awake, up to 8 times. |
| Days 2-7 | Instill one drop in the affected eye(s) two to four times daily while awake. |
Protocol Workflow:
Caption: Clinical trial workflow for Gatifloxacin.
Efficacy Endpoints:
-
Primary: Clinical success, defined as the resolution of conjunctival hyperemia and conjunctival discharge at Day 6.[7][9][14]
-
Secondary:
Safety Assessments:
-
Adverse events (AEs) will be monitored and recorded throughout the study. The most common AEs reported include worsening of conjunctivitis, eye irritation, dysgeusia, and eye pain.[3][9]
-
Visual acuity and ophthalmic examinations will be performed at baseline and follow-up visits.
Table 3: Clinical Efficacy of Gatifloxacin 0.5% vs. Vehicle in Bacterial Conjunctivitis
| Outcome | Gatifloxacin 0.5% (n=333) | Vehicle (n=325) | P-value |
| Clinical Success at Day 6 | 58% (193/333) | 45% (148/325) | <0.001 |
| Microbiological Cure at Day 6 | Statistically superior to vehicle | - | <0.001 |
Source: Pooled data from two randomized, double-masked, multicenter clinical trials.[7][9]
Analytical Methods for Quantification
Objective: To accurately quantify the concentration of gatifloxacin in ophthalmic solutions and biological matrices.
High-Performance Liquid Chromatography (HPLC):
-
Principle: A robust and widely used method for the separation, identification, and quantification of gatifloxacin.[15][16]
-
Typical Conditions:
-
Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[16]
UV-Visible Spectrophotometry:
-
Principle: A simpler and more cost-effective method for the quantification of gatifloxacin in pharmaceutical formulations.[15][17]
-
Procedure:
-
Prepare a standard stock solution of gatifloxacin in a suitable solvent (e.g., purified water).[15]
-
Prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is around 286 nm for gatifloxacin.[15][17]
-
Calculate the concentration of gatifloxacin in the sample using the calibration curve.
-
-
Validation: The method should be validated for linearity, precision, accuracy, and selectivity.[15][17]
Conclusion
These application notes provide a framework for the experimental evaluation of this compound in the context of bacterial conjunctivitis. The detailed protocols for in vitro, in vivo, and clinical studies, along with the summarized data and analytical methods, offer a valuable resource for researchers in the field of ophthalmology and infectious diseases. Adherence to standardized methodologies is crucial for obtaining reliable and reproducible results.
References
- 1. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Gatifloxacin 0.5% administered twice daily for the treatment of acute bacterial conjunctivitis in patients one year of age or older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Gatifloxacin (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Gatifloxacin Ophthalmic Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. seer.ufrgs.br [seer.ufrgs.br]
- 16. pharmainfo.in [pharmainfo.in]
- 17. researchgate.net [researchgate.net]
Gatifloxacin Sesquihydrate: Application Notes and Protocols for Treating Multidrug-Resistant Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gatifloxacin sesquihydrate in combating multidrug-resistant Streptococcus pneumoniae (MDR-S. pneumoniae). This document includes in-vitro activity data, detailed experimental protocols for susceptibility testing and in-vivo efficacy studies, and a summary of the underlying mechanism of action.
Introduction
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and otitis media.[1] The emergence of multidrug-resistant strains poses a significant therapeutic challenge.[2] Gatifloxacin, a fourth-generation fluoroquinolone, has demonstrated potent activity against a broad spectrum of bacteria, including MDR-S. pneumoniae.[3][4] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[3][5]
In-Vitro Activity of Gatifloxacin Against S. pneumoniae
Gatifloxacin has shown excellent in-vitro activity against various strains of S. pneumoniae, including those resistant to other classes of antibiotics such as penicillins and macrolides.
Table 1: Minimum Inhibitory Concentrations (MICs) of Gatifloxacin against S. pneumoniae Strains with Varying Resistance Profiles
| Strain Designation | Resistance Mechanism(s) | Ciprofloxacin MIC (mg/L) | Gatifloxacin MIC (mg/L) | Gatifloxacin MPC (mg/L) |
| Wild-type | None | 0.5 | 0.25 | 0.25 |
| Efflux | Efflux pump overexpression | 2 | 0.5 | 1 |
| parC mutant | S79F mutation in parC | 8 | 1 | 8 |
| parC mutant | S79T mutation in parC | 10 | 1 | 8 |
| gyrA mutant | S81F mutation in gyrA | 6 | 4 | 4 |
MPC: Mutant Prevention Concentration. Data compiled from in-vivo studies.[6][7]
A clinical study on outpatients with community-acquired pneumonia caused by S. pneumoniae reported a 100% susceptibility to gatifloxacin with an MIC90 of 0.5 µg/mL.[4] This study included strains resistant to penicillin, erythromycin, and tetracycline.[4]
Mechanism of Action
Gatifloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3] In S. pneumoniae, the primary target of gatifloxacin is DNA gyrase.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound analytical standard
-
S. pneumoniae isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C with 5% CO2)
Procedure:
-
Preparation of Gatifloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with 0.1 N NaOH for initial dissolution, then diluted with water) to a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture S. pneumoniae isolates on a suitable agar medium (e.g., Trypticase soy agar with 5% sheep blood) and incubate at 35°C with 5% CO2 for 18-24 hours.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plates:
-
Perform serial twofold dilutions of the gatifloxacin stock solution in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 16 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: In-Vivo Efficacy in a Murine Pneumonia Model
This protocol describes a model to assess the in-vivo efficacy of gatifloxacin against S. pneumoniae.
Materials:
-
Immunocompetent or neutropenic mice (e.g., ICR strain)
-
S. pneumoniae strain of interest
-
This compound for oral administration
-
Anesthetic
-
Brain Heart Infusion (BHI) broth
-
Saline
-
Homogenizer
Procedure:
-
Animal Acclimatization: Acclimate mice for at least 3 days before the experiment with free access to food and water.
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Preparation of Inoculum:
-
Grow the S. pneumoniae strain in BHI broth to mid-log phase.
-
Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 10^7 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Induce pneumonia by intranasal or intratracheal inoculation of the bacterial suspension (e.g., 50 µL).
-
-
Gatifloxacin Administration:
-
At a predetermined time post-infection (e.g., 2 hours), begin oral administration of gatifloxacin at various dosages (e.g., 10, 20, 40 mg/kg).
-
Administer the treatment at specified intervals (e.g., every 12 or 24 hours) for a defined duration (e.g., 48 hours). A human-like regimen equivalent to 400 mg once daily can be simulated.[6][7]
-
-
Assessment of Efficacy:
-
Bacterial Load: At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and homogenize the tissue in sterile saline. Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of viable bacteria (CFU/lung).
-
Survival: Monitor a separate cohort of infected and treated mice for a defined period (e.g., 7 days) to assess survival rates.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at various time points after gatifloxacin administration to determine serum drug concentrations.
-
Calculate PK/PD parameters such as the area under the concentration-time curve to MIC ratio (AUC/MIC). An AUC/MIC ratio of 30 to 40 has been shown to optimize bactericidal activity and survival in murine models.[8][9]
-
Conclusion
This compound demonstrates significant potential for the treatment of infections caused by multidrug-resistant Streptococcus pneumoniae. Its potent in-vitro activity, favorable pharmacodynamic profile, and proven in-vivo efficacy make it a valuable agent for further research and clinical consideration. The provided protocols offer standardized methods for evaluating the susceptibility of clinical isolates and the in-vivo efficacy of gatifloxacin in a preclinical setting.
References
- 1. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 4. Gatifloxacin used for therapy of outpatient community-acquired pneumonia caused by Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. vivexia.fr [vivexia.fr]
- 7. In vivo pharmacodynamic efficacy of gatifloxacin against Streptococcus pneumoniae in an experimental model of pneumonia: impact of the low levels of fluoroquinolone resistance on the enrichment of resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Assessment of Gatifloxacin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic assessment of gatifloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gatifloxacin Sesquihydrate in Ophthalmic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its sesquihydrate form is commonly utilized in ophthalmic formulations for the treatment of bacterial conjunctivitis and other ocular infections.[2][3] Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism is believed to reduce the likelihood of microbial resistance development.[1] Commercially available as 0.3% (Zymar®) and 0.5% (Zymaxid®) ophthalmic solutions, gatifloxacin has demonstrated clinical efficacy and safety in treating bacterial conjunctivitis.[6][7]
This document provides detailed application notes and protocols relevant to the research and development of gatifloxacin sesquihydrate ophthalmic formulations. It covers its mechanism of action, formulation strategies for enhanced drug delivery, and key experimental protocols for evaluation.
Mechanism of Action
Gatifloxacin's antibacterial action is initiated by its entry into the bacterial cell, where it inhibits DNA gyrase and topoisomerase IV. DNA gyrase is crucial for the replication, transcription, and repair of bacterial DNA, while topoisomerase IV plays a key role in the partitioning of chromosomal DNA during cell division.[8] By inhibiting these enzymes, gatifloxacin disrupts essential cellular processes, leading to bacterial cell death.[5]
Physicochemical Properties
This compound is a crystalline powder, white to pale yellow in color.[9] Its solubility in water is pH-dependent.[9][10]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂FN₃O₄ · 1.5H₂O | [8] |
| Molecular Weight | 402.42 g/mol | [8] |
| Melting Point | Approx. 183°C | [9] |
| Solubility | Slightly soluble in ethanol and water, freely soluble in acetic acid. | [9] |
| Appearance | White to pale yellow crystalline powder. | [9] |
Ophthalmic Formulations and Clinical Efficacy
Standard ophthalmic solutions of gatifloxacin suffer from rapid precorneal elimination, necessitating frequent administration to maintain therapeutic concentrations.[3][11] To address this, advanced formulations such as in-situ gels and ocular inserts are being developed to provide sustained drug release.[12][13]
Commercially Available Formulations
| Formulation | Concentration | Dosing Regimen (Bacterial Conjunctivitis) |
| Zymar® | 0.3% | Days 1-2: 1 drop every 2 hours while awake (up to 8 times/day). Days 3-7: 1 drop 2-4 times daily while awake. |
| Zymaxid® | 0.5% | Day 1: 1 drop every 2 hours while awake (up to 8 times/day). Days 2-7: 1 drop 2-4 times daily while awake.[8] |
Clinical Efficacy Data
Clinical trials have demonstrated the superiority of gatifloxacin ophthalmic solutions over vehicle in treating bacterial conjunctivitis.
| Study (Formulation) | Clinical Success Rate (Gatifloxacin) | Clinical Success Rate (Vehicle/Placebo) | Microbiological Eradication (Gatifloxacin) | Microbiological Eradication (Vehicle/Placebo) | Reference |
| Phase III (Zymar® 0.3%) | 77% | 58% | 92% | 72% | [14] |
| Phase III (Zymaxid® 0.5%) | 58% | 45% | 90% | 70% | [14] |
A study comparing twice-daily (BID) versus four-times-daily (QID) dosing of 0.3% gatifloxacin found similar clinical cure rates, suggesting the potential for reduced dosing frequency.[14]
Experimental Protocols
Preparation of Gatifloxacin In-Situ Ocular Gel
This protocol describes the preparation of a pH-sensitive in-situ gel using carbopol and HPMC.
Materials:
-
This compound
-
Carbopol 934
-
Hydroxypropyl methylcellulose (HPMC K15M)
-
Disodium hydrogen phosphate
-
Citric acid
-
Benzalkonium chloride (preservative)
-
Purified water
Procedure: [15]
-
Disperse a specified amount of HPMC in purified water with stirring.
-
Sprinkle Carbopol 934 over the HPMC solution and allow it to hydrate overnight.
-
Stir the polymer solution using an overhead stirrer.
-
Dissolve buffer salts (disodium hydrogen phosphate, citric acid) in the solution.
-
In a separate container, dissolve gatifloxacin and benzalkonium chloride in a small amount of purified water.
-
Add the gatifloxacin solution to the polymer solution with continuous stirring.
-
Adjust the final volume with purified water.
-
Sterilize the formulation by autoclaving at 121°C for 20 minutes.
High-Performance Liquid Chromatography (HPLC) for Gatifloxacin Quantification
This protocol outlines a representative HPLC method for the determination of gatifloxacin in ophthalmic solutions.
Chromatographic Conditions:
-
Column: Zorbax Eclipse plus C18 (100 x 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile-methanol (70:30): Ammonium acetate buffer (20:80 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 288 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Standard Solution Preparation:
-
Accurately weigh and dissolve gatifloxacin standard in the mobile phase to obtain a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 160-250 µg/ml).
Sample Preparation (from eye drops):
-
Accurately weigh an amount of the eye drop formulation equivalent to a known concentration of gatifloxacin.
-
Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a final concentration within the calibration range.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas and calculate the concentration of gatifloxacin in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
In Vitro Drug Release Testing
This protocol describes a general method for evaluating the in vitro release of gatifloxacin from an ophthalmic formulation using a Franz diffusion cell.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate)
-
Simulated tear fluid (pH 7.4)
-
Gatifloxacin ophthalmic formulation
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a known volume of pre-warmed simulated tear fluid, ensuring no air bubbles are trapped beneath the membrane.
-
Place a known quantity of the gatifloxacin formulation in the donor compartment.
-
Maintain the temperature of the apparatus at 37°C and stir the receptor medium continuously.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed simulated tear fluid.
-
Analyze the withdrawn samples for gatifloxacin concentration using a validated analytical method such as HPLC.
-
Calculate the cumulative amount of drug released over time.
Ocular Irritation Testing (Draize Test)
This protocol provides a summary of the in vivo Draize eye irritation test in rabbits.
Animals:
-
Healthy albino rabbits
-
Instill a specified volume (e.g., 0.1 ml) of the gatifloxacin formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observe the eyes for signs of irritation at 24, 48, and 72 hours, and at 7 days post-instillation.
-
Score the responses for corneal opacity, iritis, and conjunctival redness according to the modified Draize scoring system.
-
Classify the formulation as non-irritant, irritant, or severe irritant based on the observed scores.
Sterility Testing
This protocol outlines the membrane filtration method for sterility testing of ophthalmic solutions as per USP <71>.
Materials:
-
Membrane filtration unit with a 0.45 µm pore size filter
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile diluent/rinsing fluid
Procedure:
-
Aseptically filter a specified volume of the ophthalmic solution through the membrane filter.
-
Rinse the filter with a sterile diluent to remove any antimicrobial properties of the formulation.
-
Aseptically transfer the membrane filter to a suitable volume of FTM (for detection of anaerobic bacteria) and SCDM (for detection of aerobic bacteria and fungi).
-
Incubate the media for not less than 14 days.
-
Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates that the product is sterile.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. [PDF] A Two-Step Optimization Approach: Validated RP-HPLC Method for Determination of Gatifloxacin and Dexamethasone in Ophthalmic Formulation. | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. pharmainfo.in [pharmainfo.in]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. Sterility Testing of Products (Solids, Liquids, Ophthalmic and Other Sterile Products) According to IP, BP and USP | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Gatifloxacin Sesquihydrate in Skin and Soft Tissue Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gatifloxacin sesquihydrate in preclinical skin and soft tissue infection (SSTI) models. The information compiled herein, including detailed experimental protocols, quantitative efficacy data, and visualizations of key concepts, is intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of gatifloxacin for SSTIs.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common causative agents of SSTIs such as Staphylococcus aureus.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][3] Gatifloxacin has demonstrated efficacy in various preclinical infection models and has been studied for the treatment of SSTIs in clinical settings.[4][5] These notes will focus on its application in murine SSTI models, providing practical protocols and key data to facilitate further research.
Mechanism of Action of Gatifloxacin
Gatifloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes, DNA gyrase and topoisomerase IV. This dual-targeting mechanism is believed to contribute to its potent activity and potentially lower the frequency of resistance development compared to older fluoroquinolones.[6]
Figure 1. Mechanism of action of Gatifloxacin.
Quantitative In Vitro and In Vivo Efficacy Data
The following tables summarize key quantitative data on the efficacy of gatifloxacin against common SSTI pathogens.
Table 1: In Vitro Susceptibility of Common SSTI Pathogens to Gatifloxacin
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.016 - 0.5 | 0.125 | 0.125[5] |
| Staphylococcus aureus (MRSA) | 0.1 - 1 | 0.5 | 1[6] |
| Streptococcus pyogenes | ≤0.016 - 0.5 | - | - |
| Pasteurella multocida | ≤0.016 | ≤0.016 | ≤0.016[7] |
| Bacteroides tectum | - | - | 0.125[7] |
| Prevotella spp. | - | - | 0.125[7] |
| Porphyromonas spp. | - | - | 0.25[7] |
| Peptostreptococci | - | - | 0.5[7] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of Gatifloxacin in Murine Infection Models
| Parameter | Value | Animal Model | Reference |
| Half-life (t₁/₂) | 0.6 - 1.1 hours | Murine thigh infection | [1] |
| Peak/Dose (Cmax/Dose) | 0.23 - 0.32 | Murine thigh infection | [1] |
| AUC/Dose | 0.47 - 0.62 | Murine thigh infection | [1] |
| Protein Binding (mouse serum) | 23% | Murine thigh infection | [1] |
| Pharmacodynamic Parameter Correlating with Efficacy | 24-h AUC/MIC | Murine thigh infection | [1] |
| Mean 24-h AUC/MIC for Bacteriostatic Effect (S. aureus) | 36 ± 9 | Murine thigh infection | [3] |
AUC: Area under the concentration-time curve; MIC: Minimum inhibitory concentration.
Experimental Protocols
This section provides detailed protocols for establishing murine SSTI models and for the administration of this compound.
Murine Skin and Soft Tissue Infection Model Protocols
The following diagram illustrates the general workflow for establishing a murine SSTI model. Specific protocols for wound and subcutaneous infection models are detailed below.
Figure 2. General workflow for a murine SSTI model.
4.1.1. Full-Thickness Wound Infection Model
-
Animal Preparation: Anesthetize mice (e.g., using isoflurane). Shave the dorsal area and disinfect the skin.
-
Wounding: Create a full-thickness wound using a biopsy punch (e.g., 6-8 mm).
-
Inoculation: Prepare a mid-logarithmic phase culture of S. aureus. Inoculate the wound with a specific CFU count (e.g., 1 x 10⁵ to 1 x 10⁷ CFU) in a small volume (e.g., 10-20 µL) of sterile saline or PBS.
-
Post-Inoculation: Allow the inoculum to be absorbed before returning the animal to its cage.
4.1.2. Subcutaneous/Thigh Infection Model
-
Animal Preparation: If using a thigh infection model, render mice neutropenic with cyclophosphamide injections prior to infection to establish a robust infection. Anesthetize the mice.
-
Inoculation: Prepare a mid-logarithmic phase culture of S. aureus. Inject a specific CFU count (e.g., 10⁶.⁵ to 10⁷.⁴ CFU) in a volume of 0.1 mL of sterile saline or PBS into the subcutaneous tissue of the dorsal flank or into the thigh muscle.[1]
-
Post-Inoculation: Monitor the animals for the development of a localized abscess.
This compound Administration Protocols
4.2.1. Subcutaneous Administration Protocol (Based on Murine Thigh Infection Model)
This protocol is adapted from studies evaluating the pharmacodynamics of gatifloxacin in a murine thigh infection model.[1]
-
Preparation of Gatifloxacin Solution: Dissolve this compound in sterile water for injection or saline to the desired stock concentration. Further dilute to the final dosing concentrations.
-
Dosing Regimen:
-
Initiation of Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours).[1]
-
Duration of Treatment: A common duration for efficacy studies is 24 hours, after which bacterial load is assessed.[1] For therapeutic outcome studies, longer durations may be necessary.
4.2.2. Oral Gavage Administration Protocol
While specific murine skin infection studies detailing oral gatifloxacin administration are limited, a general protocol can be followed based on its known oral bioavailability.
-
Preparation of Gatifloxacin Suspension: this compound can be suspended in a suitable vehicle such as 0.5% methylcellulose or sterile water.
-
Dosing Regimen:
-
Dose: A typical oral dose for systemic infections in humans is 400 mg once daily.[7][8] Allometric scaling can be used to estimate an equivalent murine dose. Based on clinical data for SSTIs, a dose of 400 mg once daily has been used.[4][9]
-
Volume: Administer a consistent volume based on the animal's weight (e.g., 10 mL/kg) using an appropriate gavage needle.
-
-
Initiation and Duration of Treatment: The timing and duration of treatment should be guided by the specific research question and the progression of the infection in the chosen model.
4.2.3. Topical Administration Protocol
-
Formulation of Topical Gatifloxacin:
-
This compound can be incorporated into a hydrogel or cream base. Formulations with gelling agents like Carbopol 934P, HPMC, or sodium alginate have been described for topical preparations of gatifloxacin.[10]
-
The concentration of gatifloxacin in the formulation should be optimized. A starting point could be based on commercially available ophthalmic solutions (0.3% to 0.5%).
-
-
Application:
-
Apply a standardized amount of the gatifloxacin formulation to completely cover the infected wound area.
-
The frequency of application will depend on the release characteristics of the formulation and the severity of the infection (e.g., once or twice daily).
-
Consider the use of a semi-occlusive dressing to keep the formulation in place, if appropriate for the model.
-
-
Initiation and Duration of Treatment: Treatment should be initiated after the establishment of infection and continue for a period sufficient to observe a therapeutic effect (e.g., 3-7 days).
Outcome Measures and Data Analysis
The efficacy of gatifloxacin treatment can be assessed through various outcome measures.
References
- 1. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Therapeutic Effect of Gatifloxacin on BALB/c Mice Infected with Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of collagen and gatifloxacin in improving the healing and antibacterial activities of gellan gum hydrogel films as dressing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Gatifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Skin and skin structure infections: treatment with newer generation fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and evaluation of gatifloxacin topical gels | Semantic Scholar [semanticscholar.org]
Gatifloxacin Sesquihydrate: Application Notes and Protocols for Community-Acquired Pneumonia (CAP) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gatifloxacin sesquihydrate in the research and treatment of community-acquired pneumonia (CAP). Gatifloxacin, a fourth-generation fluoroquinolone, has demonstrated a broad spectrum of activity against typical and atypical respiratory pathogens.[1][2] This document details its efficacy, safety profile, and microbiological activity, supported by data from clinical trials and in vitro studies. Furthermore, it provides detailed protocols for key experiments relevant to the study of gatifloxacin in the context of CAP.
Pharmacological Profile
Gatifloxacin is an 8-methoxy fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[3] It exhibits excellent oral bioavailability of nearly 100%, allowing for a seamless transition from intravenous to oral administration without dose adjustment.[2] Its long plasma elimination half-life supports a once-daily dosing regimen.[2]
Key Pharmacokinetic Parameters: [4]
| Parameter | Value |
| Oral Bioavailability | ~96% |
| Protein Binding | 20% |
| Half-life (T½) | 7-14 hours |
| Cmax (400mg dose) | 4.2 mcg/mL |
| AUC (400mg dose) | 51 mcg/hr/mL |
| Excretion | Primarily renal |
Clinical Efficacy in Community-Acquired Pneumonia
Multiple clinical studies have demonstrated the high efficacy of gatifloxacin in treating adult outpatients and hospitalized patients with CAP.
Clinical Cure Rates
A large, open-label, multicenter study involving 1,488 clinically evaluable outpatients with CAP reported a clinical cure rate of 95.2% with oral gatifloxacin (400 mg once daily for 7-14 days).[5] Another study focusing on outpatients with CAP caused by Streptococcus pneumoniae showed a clinical cure rate of 95.3%.[6]
In a comparative trial with hospitalized patients, gatifloxacin monotherapy (IV followed by oral) achieved a 92% success rate, which was comparable to the 88% success rate of a ceftriaxone-based regimen.[7][8] Studies have also shown high cure rates in elderly patients, with rates of 96.2% for patients aged 65-79 and 90.2% for those 80 years and older.[9]
Table 1: Summary of Clinical Efficacy of Gatifloxacin in CAP
| Study Population | Treatment Regimen | Number of Patients | Clinical Cure Rate (%) | Reference |
| Outpatients with CAP | 400 mg oral, once daily for 7-14 days | 1488 | 95.2 | [5] |
| Outpatients with S. pneumoniae CAP | 400 mg oral, once daily for 7-14 days | 136 | 95.3 | [6] |
| Hospitalized patients with CAP | IV followed by oral gatifloxacin | 26 | 92 | [7][8] |
| Elderly outpatients (<65 years) | 400 mg once daily for 7-14 days | - | 95.5 | [9] |
| Elderly outpatients (65-79 years) | 400 mg once daily for 7-14 days | 405 | 96.2 | [9] |
| Elderly outpatients (≥80 years) | 400 mg once daily for 7-14 days | 147 | 90.2 | [9] |
Bacteriological Eradication
Gatifloxacin is highly effective against key CAP pathogens, including multi-drug resistant strains. In a study of S. pneumoniae CAP, the bacteriological eradication rate was 94.5%.[6] Notably, all seven patients infected with penicillin-resistant S. pneumoniae (MIC ≥2 µg/mL) were cured.[5][6]
Table 2: Bacteriological Cure Rates for Common CAP Pathogens
| Pathogen | Clinical Cure Rate (%) | Reference |
| Streptococcus pneumoniae | 91 | [5] |
| Haemophilus influenzae | 94 | [5] |
| Moraxella catarrhalis | 92 | [5] |
In Vitro Microbiological Activity
Gatifloxacin demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens associated with CAP.
Table 3: In Vitro Susceptibility of Key Respiratory Pathogens to Gatifloxacin
| Organism | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.5 | [6] |
Note: MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Studies have shown 100% susceptibility of S. pneumoniae isolates to gatifloxacin.[6] This includes strains that are non-susceptible to penicillin.[2][5]
Safety and Tolerability
Gatifloxacin is generally well-tolerated. The most common drug-related adverse events reported in clinical trials were mild to moderate in severity.
Table 4: Common Adverse Events Reported in Gatifloxacin Clinical Trials for CAP
| Adverse Event | Frequency (%) | Reference |
| Nausea | 2.8 | [5] |
| Diarrhea | 1.7 | [5] |
| Dizziness | <3 | [6] |
Note: Systemic formulations of gatifloxacin are no longer available in the U.S. or Canada due to concerns about dysglycemia.[4]
Experimental Protocols
The following are detailed methodologies for key experiments related to gatifloxacin research in CAP.
Protocol for a Phase IV Clinical Trial in Outpatient CAP
Objective: To evaluate the efficacy and safety of oral gatifloxacin in adult outpatients with community-acquired pneumonia.
Study Design: A prospective, open-label, non-comparative, multicenter study.
Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with a clinical diagnosis of CAP (e.g., presence of a new infiltrate on chest radiograph plus clinical signs and symptoms such as fever, cough, purulent sputum, and pleuritic chest pain).
-
Patient is able to take oral medication.
-
Provision of written informed consent.
-
-
Exclusion Criteria:
-
Known hypersensitivity to fluoroquinolones.
-
Hospitalization for pneumonia within the last 14 days.
-
Severe CAP requiring initial intravenous therapy or ICU admission.
-
Concomitant use of medications known to interact with gatifloxacin.
-
Pregnancy or lactation.
-
Treatment:
-
Gatifloxacin 400 mg administered orally once daily for 7 to 14 days.
Assessments:
-
Baseline: Medical history, physical examination, chest radiograph, and collection of sputum for Gram stain and culture.
-
During Treatment: Monitoring of clinical signs and symptoms.
-
End of Treatment (Test-of-Cure Visit): Clinical assessment of response (cure, improvement, failure), repeat chest radiograph if clinically indicated, and microbiological assessment of sputum if available.
-
Follow-up: Assessment for relapse and late-onset adverse events.
Endpoints:
-
Primary: Clinical cure rate at the test-of-cure visit, defined as the resolution of signs and symptoms of infection without the need for additional antibiotic therapy.
-
Secondary: Bacteriological eradication rate, incidence of adverse events.
Protocol for In Vitro Susceptibility Testing (Agar Dilution)
Objective: To determine the minimum inhibitory concentration (MIC) of gatifloxacin against clinical isolates of Streptococcus pneumoniae.
Materials:
-
Mueller-Hinton agar supplemented with 5% sheep blood.
-
Gatifloxacin analytical grade powder.
-
Bacterial isolates of S. pneumoniae.
-
0.5 McFarland turbidity standard.
-
Incubator (35°C with 5% CO2).
Procedure:
-
Prepare Gatifloxacin Stock Solution: Prepare a stock solution of gatifloxacin in a suitable solvent and sterilize by filtration.
-
Prepare Agar Plates: Prepare a series of Mueller-Hinton agar plates containing serial twofold dilutions of gatifloxacin. A growth control plate with no antibiotic should also be prepared.
-
Prepare Bacterial Inoculum: Culture the S. pneumoniae isolates on a non-selective medium. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot.
-
Inoculate Plates: Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates.
-
Incubate: Incubate the plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determine MIC: The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth of the organism.
Visualizations
References
- 1. Gatifloxacin in community-acquired respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gatifloxacin: a review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gatifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Oral gatifloxacin in outpatient community-acquired pneumonia: results from TeqCES, a community-based, open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gatifloxacin used for therapy of outpatient community-acquired pneumonia caused by Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gatifloxacin in the treatment of community-acquired pneumonias: a comparative trial of ceftriaxone, with or without macrolides, in hospitalized adult patients with mild to moderately severe pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Efficacy and safety of gatifloxacin in elderly outpatients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gatifloxacin Sesquihydrate Formulations for Sustained Ocular Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and evaluation of sustained ocular delivery systems for Gatifloxacin Sesquihydrate. The information is compiled from recent studies and is intended to guide researchers in developing more effective treatments for ocular bacterial infections.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a valuable agent for treating ocular infections like bacterial conjunctivitis.[1][2] Conventional ophthalmic solutions of gatifloxacin suffer from poor bioavailability due to rapid precorneal elimination, high tear turnover, and nasolacrimal drainage.[2][3][4] This necessitates frequent administration, leading to poor patient compliance.[3] To overcome these limitations, advanced drug delivery systems are being developed to prolong the residence time of the drug on the ocular surface and provide sustained release. This document focuses on three promising approaches: in-situ gelling systems, polymeric and lipid-based nanoparticles, and ocular inserts.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize quantitative data from various studies on sustained delivery formulations of this compound.
Table 1: In-Situ Gelling Formulations
| Formulation Code | Polymer System | Gelling Agent Conc. (% w/v) | Mucoadhesive/Viscosity Enhancer Conc. (% w/v) | pH | Viscosity (sol) (cps) | Viscosity (gel) (cps) | Sustained Release Duration (h) | Reference |
| F-I | Gellan Gum / HPMC K100M | 0.6 | 0.4 | 6.0 | 55 | 325 | 8 | [5] |
| F-II | Sodium Alginate / HPMC-E50LV | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 8 | [6][7] |
Table 2: Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency (%) | Reference |
| Cationic Polymeric Nanoparticles | Eudragit® RL/RS (50:50) | Double Emulsion | 410 | Not Specified | Positive | 46% (Drug Loading) | [8][9] |
| Cationic Polymeric Nanoparticles | Eudragit® RL/RS (50:50) | Nanoprecipitation | 68 | Not Specified | Positive | Not Specified | [8][9] |
| PLGA Nanoparticles | PLGA, PVA, Chitosan | Emulsion-Diffusion-Evaporation | 318-556 | 0.325-0.489 | +21 to +36 | Not Specified | [10] |
| Nanostructured Lipid Carriers (NLCs) | Not Specified | Hot Homogenization-Probe Sonication | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Table 3: Ocular Insert Formulations
| Formulation Code | Polymer System | Cross-linking Agent | Coating | Thickness (mm) | Weight (mg) | Surface pH | In Vitro Release at 11h (%) | Reference |
| GTF (Optimized) | Sodium Alginate / Polyvinyl Alcohol | CaCl₂ | Eudragit RL-100 | 0.11 ± 0.003 to 0.24 ± 0.010 | 3.60 ± 0.33 to 6.48 ± 0.24 | 5.71 ± 0.044 to 7.12 ± 0.025 | 89.53 ± 0.43 | [6][11] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound sustained delivery systems.
Protocol 1: Preparation of Ion-Activated In-Situ Gelling System
Objective: To prepare an in-situ gelling formulation of this compound that undergoes a sol-gel transition upon contact with lacrimal fluid.
Materials:
-
This compound
-
Gellan Gum (ion-activated gelling agent)
-
Hydroxypropyl Methylcellulose (HPMC K100M) (mucoadhesive and release retardant)
-
Phenyl Mercuric Nitrate (preservative)
-
Boric Acid (tonicity adjusting agent)
-
Disodium EDTA (stabilizer)
-
Deionized Distilled Water
Procedure:
-
Preparation of Polymer Solution: Disperse the required amount of Gellan Gum and HPMC K100M in deionized distilled water with continuous stirring. Heat the dispersion to 90°C while stirring to ensure complete dissolution of the polymers.
-
Cooling and Addition of Other Excipients: Cool the polymer solution to 40°C. Separately dissolve this compound, boric acid, disodium EDTA, and phenyl mercuric nitrate in deionized water.
-
Mixing: Add the drug solution to the polymer solution with continuous stirring until a homogenous mixture is obtained.
-
pH Adjustment and Final Volume: Adjust the pH of the final formulation to the desired level (e.g., 6.0) using 0.1 M NaOH or 0.1 M HCl. Make up the final volume with deionized distilled water.
-
Sterilization: Sterilize the final formulation by autoclaving at 121°C for 20 minutes.
Characterization:
-
Clarity, pH, and Drug Content: Visually inspect for clarity, measure the pH using a calibrated pH meter, and determine the drug content using a suitable analytical method like UV-Vis spectrophotometry.
-
In-vitro Gelation: Mix the formulation with simulated lacrimal fluid (SLF) and visually inspect for gel formation.
-
Viscosity Measurement: Measure the viscosity of the solution (sol state) and the gel formed after mixing with SLF (gel state) using a viscometer.
-
In-vitro Drug Release: Perform drug release studies using a Franz diffusion cell with a dialysis membrane, using SLF as the release medium.
Protocol 2: Preparation of Cationic Polymeric Nanoparticles by Double Emulsion Technique
Objective: To prepare gatifloxacin-loaded cationic polymeric nanoparticles to enhance ocular bioavailability.[8][9]
Materials:
-
This compound
-
Eudragit® RL and RS mixture (50:50)
-
Polyvinyl Alcohol (PVA) or Tween 80 (surfactant)
-
Dichloromethane (organic solvent)
-
Deionized Water
Procedure:
-
Preparation of Primary Emulsion (w/o): Dissolve this compound in a small volume of deionized water. Dissolve the Eudragit® RL/RS mixture in dichloromethane. Emulsify the aqueous drug solution in the organic polymer solution using a probe sonicator to form a water-in-oil (w/o) primary emulsion.
-
Preparation of Double Emulsion (w/o/w): Disperse the primary emulsion in an aqueous solution of the surfactant (PVA or Tween 80) under high-speed homogenization to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Washing and Lyophilization: Wash the collected nanoparticles with deionized water to remove any unentrapped drug and excess surfactant. Lyophilize the washed nanoparticles to obtain a dry powder.
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Drug Loading: Quantify the amount of gatifloxacin encapsulated within the nanoparticles. This can be done by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using an analytical technique like HPLC or UV-Vis spectrophotometry.
-
In-vitro Drug Release: Evaluate the drug release profile in a suitable medium (e.g., phosphate buffer pH 7.4) over a prolonged period.
-
Cytotoxicity: Assess the cytotoxicity of the nanoparticles on a relevant ocular cell line (e.g., human corneal epithelial cells).
-
Antimicrobial Activity: Test the antimicrobial efficacy of the gatifloxacin-loaded nanoparticles against relevant bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[8][9]
Protocol 3: Preparation of Ocular Inserts by Solvent Casting Method
Objective: To fabricate a polymeric ocular insert for sustained delivery of gatifloxacin.[6]
Materials:
-
This compound
-
Sodium Alginate
-
Polyvinyl Alcohol (PVA)
-
Glycerin (plasticizer)
-
Calcium Chloride (CaCl₂) (cross-linking agent)
-
Eudragit RL-100 (coating polymer)
-
Distilled Water
Procedure:
-
Preparation of Polymer Solution: Dissolve the required amounts of sodium alginate and PVA in separate beakers containing distilled water with stirring on a magnetic stirrer until completely dissolved.
-
Mixing and Addition of Plasticizer: Mix the two polymer solutions. Add glycerin (e.g., 20% w/w of the dry polymer weight) as a plasticizer to the solution under continuous stirring.
-
Addition of Drug: Disperse this compound in the polymer solution and stir to obtain a uniform dispersion.
-
Solvent Casting: Pour the resulting aqueous dispersion into a petri dish and dry in an oven at a controlled temperature (e.g., 40°C) until a flexible film is formed.
-
Cutting of Inserts: Cut the film into ocular inserts of the desired size and shape (e.g., 5.5 mm diameter).
-
Cross-linking: Immerse the inserts in a solution of CaCl₂ for a specified time to induce cross-linking.
-
Coating: Coat the cross-linked inserts with a solution of Eudragit RL-100 in a suitable solvent and dry.
Characterization:
-
Physical Evaluation: Measure the thickness, uniformity of weight, and surface pH of the prepared inserts.[6]
-
Drug Content Uniformity: Determine the drug content in individual inserts to ensure uniformity.
-
Moisture Absorption/Loss: Evaluate the percentage of moisture absorption or loss to assess the stability of the inserts.
-
In-vitro Diffusion Study: Conduct in-vitro drug release studies using a modified Franz diffusion cell with a Millipore membrane filter.[6]
Visualizations
Experimental Workflows
Caption: Workflow for the preparation and characterization of an in-situ gelling system.
Caption: Workflow for the preparation and characterization of polymeric nanoparticles.
Signaling Pathways
Information regarding the specific signaling pathways in ocular tissues affected by gatifloxacin is not extensively covered in the formulation literature. The primary mechanism of action of gatifloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination.[12] Research on the interaction of fluoroquinolones with host cell signaling pathways is a separate area of pharmacology and toxicology.
Conclusion
The development of sustained delivery systems for this compound presents a promising strategy to improve the therapeutic outcomes of treating ocular bacterial infections. In-situ gels, nanoparticles, and ocular inserts have all been shown to prolong drug release and, consequently, have the potential to reduce dosing frequency and enhance patient compliance. The protocols and data presented in this document provide a foundation for researchers to further explore and optimize these advanced ocular drug delivery technologies.
References
- 1. "Sustained and Improved Ophthalmic Formulations of Gatifloxacin for Bet" by Poorva Hemant Joshi [egrove.olemiss.edu]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Ocular insert for sustained delivery of this compound: Preparation and evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of gatifloxacin-loaded cationic polymeric nanoparticles for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. briefs.techconnect.org [briefs.techconnect.org]
- 11. researchgate.net [researchgate.net]
- 12. labeling.pfizer.com [labeling.pfizer.com]
Troubleshooting & Optimization
Gatifloxacin Sesquihydrate Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and analyzing the degradation of gatifloxacin sesquihydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for gatifloxacin?
A1: Gatifloxacin is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1] The specific degradation products formed are highly dependent on the stress conditions applied, such as pH, temperature, and exposure to light.[2][3]
-
Hydrolytic Degradation: Gatifloxacin degrades in both acidic and basic conditions.[1] Acidic hydrolysis often targets the piperazine ring, while basic conditions can affect other parts of the molecule.[2]
-
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of various oxidation products.[1] The piperazine ring is a common site for oxidative attack.
-
Photodegradation: Gatifloxacin is sensitive to light.[3] Exposure to UV radiation can induce complex degradation pathways, including defluorination, decarboxylation, and oxidation of the piperazine ring.
Q2: What are the major known degradation products of gatifloxacin?
A2: Several degradation products of gatifloxacin have been identified. The formation of these products depends on the degradation pathway. Under ozonation, for instance, different by-products are formed at varying pH levels, with attacks occurring on the carboxylic group in alkaline conditions and the piperazinyl ring in acidic conditions.[2][4] Photodegradation can also lead to a variety of products through reactions like piperazine ring cleavage and defluorination.[5]
Q3: How can I perform a forced degradation study on this compound?
A3: Forced degradation studies are essential to understand the stability of gatifloxacin. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] A typical forced degradation study for gatifloxacin would include the following conditions:
-
Acid Hydrolysis: Treat with 1N HCl and reflux.[1]
-
Base Hydrolysis: Treat with 1N NaOH and reflux.[1]
-
Oxidation: Treat with 30% H₂O₂.[1]
-
Thermal Degradation: Expose the solid drug to dry heat.[1]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm).[1]
Troubleshooting Guide for HPLC Analysis
Q1: I'm observing peak tailing for the gatifloxacin peak. What could be the cause and how can I fix it?
A1: Peak tailing in HPLC analysis of fluoroquinolones like gatifloxacin can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of gatifloxacin, causing tailing.
-
Solution: Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase. Adjusting the mobile phase pH to a lower value (e.g., around 3) can also help by protonating the silanols and reducing interactions.[7]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination: Buildup of contaminants on the column can affect peak shape.
Q2: I'm having trouble separating the degradation products from the parent gatifloxacin peak. What should I do?
A2: Achieving good resolution between the parent drug and its degradation products is crucial for a stability-indicating method.
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. A gradient elution method may be necessary to separate all degradation products effectively.[7]
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, try a different column. A column with a different stationary phase (e.g., C8) or a different end-capping might provide the required selectivity.[10]
-
Adjust pH: The pH of the mobile phase can alter the ionization state of gatifloxacin and its degradation products, thereby affecting their retention and resolution. Experiment with a pH range around the pKa values of the analytes.
Q3: I'm seeing carryover of gatifloxacin in my blank injections. How can I prevent this?
A3: Carryover is a common issue with fluoroquinolones due to their potential to adsorb to surfaces in the HPLC system.
-
Injector Cleaning: Ensure your autosampler's needle and injection port are thoroughly washed between injections. Use a strong, appropriate wash solvent. A real-world case of ciprofloxacin contamination in an HPLC system highlighted the importance of rigorous cleaning of all components, including filters and the autosampler rotor seal.[11]
-
Use of Specific Materials: In some cases, using PEEK tubing and fittings instead of stainless steel can reduce analyte adsorption.
-
Sample Solvent: Dissolving the sample in the mobile phase can minimize carryover.
Quantitative Data Summary
The following tables summarize the results from forced degradation studies of gatifloxacin under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Gatifloxacin
| Stress Condition | Reagent/Method | Duration | Temperature | % Gatifloxacin Recovered | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl | Refluxed for 4h | - | 57.32% | 2 |
| Base Hydrolysis | 1 N NaOH | Refluxed for 4h | - | 78.21% | 1 |
| Oxidation | 30% H₂O₂ | 10 min | Boiling water bath | 96.15% | 1 |
| Photolytic | UV Light | 8 h | Ambient | 88.54% | 1 |
| Dry Heat | Solid State | 48 h | 100°C | 92.36% | 1 |
Data compiled from Aljuffali et al., 2015.[1]
Table 2: Degradation of Gatifloxacin by Ozonation at Different pH
| pH | Reaction Time | % Gatifloxacin Degraded |
| 3 | 4 min | 64.1% |
| 3 | 20 min | 97% |
| 7 | 4 min | 76.9% |
| 7 | 20 min | >99% |
| 10 | 4 min | >99% |
Data compiled from Caianelo et al., 2021.[2]
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or water) at a concentration of 100 µg/mL.[1]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Reflux the mixture for a specified period (e.g., 4 hours). After cooling, neutralize the solution with 1 N NaOH and dilute with the mobile phase to the final concentration for HPLC analysis.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Reflux the mixture for a specified period (e.g., 4 hours). After cooling, neutralize the solution with 1 N HCl and dilute with the mobile phase.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Heat the solution in a boiling water bath for 10 minutes. Cool and dilute with the mobile phase.[1]
-
Photolytic Degradation: Expose the stock solution to UV radiation at 254 nm for a defined period (e.g., 8 hours). Dilute with the mobile phase for analysis.[1]
-
Thermal Degradation: Keep the solid gatifloxacin powder in an oven at 100°C for 48 hours. Dissolve the stressed powder in the mobile phase to achieve the desired concentration for analysis.[1]
Stability-Indicating HPLC Method
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M disodium hydrogen phosphate, pH adjusted to 3.3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 75:25 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 293 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
Visualizations
Caption: Major degradation pathways of gatifloxacin.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwaponline.com [iwaponline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idk.org.rs [idk.org.rs]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing HPLC Analysis of Gatifloxacin Sesquihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of gatifloxacin sesquihydrate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (typically acetonitrile). The pH of the mobile phase is crucial and is often adjusted to the acidic range (around 3.0-4.0) to ensure good peak shape. Detection is commonly performed using a UV detector at approximately 293 nm.[1][2][3]
Q2: How can I prepare my this compound sample for HPLC analysis?
A2: Accurately weigh a suitable amount of this compound bulk drug or powdered tablets and dissolve it in a solvent that is compatible with your mobile phase, often the mobile phase itself or a mixture of water and acetonitrile.[3][4] It is recommended to sonicate the solution for a few minutes to ensure complete dissolution.[1][3] Subsequently, filter the solution through a 0.45 µm membrane filter to remove any particulate matter before injecting it into the HPLC system.[1]
Q3: What are the critical parameters to optimize for better separation?
A3: The most critical parameters to optimize for the separation of gatifloxacin are:
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer significantly impacts the retention time.[1]
-
pH of the Mobile Phase: The pH affects the ionization state of gatifloxacin, which in turn influences its retention and peak shape. An acidic pH is generally preferred.[1][2]
-
Column Type and Temperature: A C18 column is most commonly used.[1][2][5] Column temperature can also be optimized to improve peak shape and resolution.
-
Flow Rate: Adjusting the flow rate can influence the analysis time and resolution. A common flow rate is 1.0 mL/min.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
-
Symptom: The peak for gatifloxacin is asymmetrical with a drawn-out tail.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: The basic nature of the piperazine ring in gatifloxacin can lead to interactions with residual silanol groups on the silica-based column packing.
-
Inappropriate Mobile Phase pH: If the pH is not optimal, it can lead to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Issue 2: Poor Resolution / Co-elution with Impurities
-
Symptom: The gatifloxacin peak is not well separated from other peaks (impurities or degradation products).
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The solvent strength of the mobile phase may not be adequate for separating all components.
-
Solution: Modify the ratio of the organic solvent to the aqueous buffer. A gradient elution, where the concentration of the organic solvent is changed over time, can also be employed to improve the separation of complex mixtures.[4]
-
-
Incorrect Column Chemistry: The chosen column may not be providing the necessary selectivity.
-
Solution: Experiment with different column chemistries. While C18 is common, a C8 column might offer different selectivity.[6]
-
-
Flow Rate is Too High: A high flow rate can decrease resolution.
-
Solution: Reduce the flow rate. This will increase the analysis time but can significantly improve separation.
-
-
Issue 3: Baseline Drift or Noise
-
Symptom: The baseline is not stable, showing a continuous rise or fall, or exhibiting excessive noise.
-
Possible Causes & Solutions:
-
Mobile Phase Issues: The mobile phase may not be properly degassed, or the components may not be well-mixed.
-
Solution: Ensure the mobile phase is thoroughly degassed using sonication or helium sparging. If using a buffer, ensure it is completely dissolved and the mobile phase is well-mixed.
-
-
Contaminated Column or System: The column or other parts of the HPLC system may be contaminated.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, cleaning the pump, injector, and detector may be necessary.
-
-
Detector Lamp Issue: The detector lamp may be nearing the end of its life.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
-
Data Presentation: HPLC Parameters for Gatifloxacin Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[5] | Method 4[6] | Method 5[8] |
| Column | SUPELCO® 516 C-18-DB (250 x 4.6 mm, 5 µm) | µBondapackTM ODS C18 (300 x 3.9 mm, 10 µm) | Waters' Symmetry C18 (150 x 4.6 mm) | BDS Hypersil C8 (250 x 4.6 mm, 5 µm) | Phenomenex luna ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate Buffer:Acetonitrile (75:25, v/v) | Acetonitrile:Sodium Acetate Buffer (25:75, v/v) with 0.2% Triethylamine | 0.01 N Na2HPO4:Acetonitrile (80:20, v/v) | Methanol:20 mM Phosphate Buffer (70:30, v/v) with 0.1% Triethylamine | Acetonitrile:Buffer (55:45, v/v) |
| pH | 3.3 (adjusted with Orthophosphoric Acid) | 3.0 (adjusted with o-phosphoric acid) | 5.0 | 3.0 | 3.5 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 293 nm | 293 nm | 292 nm | 254 nm | 268 nm |
| Injection Volume | 20 µL | 20 µL | Not Specified | 20 µL | 20 µL |
| Retention Time | ~2.7 min | Not Specified | 1.6 min | Not Specified | 3.71 min |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method[1]
-
Preparation of Mobile Phase: Prepare a 0.02 M solution of disodium hydrogen phosphate. Mix this buffer with acetonitrile in a 75:25 (v/v) ratio. Adjust the pH of the final mixture to 3.3 using orthophosphoric acid. Degas the mobile phase by sonicating for 30 minutes.
-
Preparation of Standard Stock Solution: Accurately weigh this compound equivalent to 10 mg of the free base and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to obtain concentrations ranging from 4.0 to 40 µg/mL.
-
Chromatographic Conditions:
-
Column: SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 293 nm
-
Temperature: Ambient (25 ± 2 °C)
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in gatifloxacin analysis.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. idk.org.rs [idk.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. rjptonline.org [rjptonline.org]
- 8. impactfactor.org [impactfactor.org]
Technical Support Center: Overcoming Gatifloxacin Sesquihydrate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gatifloxacin sesquihydrate resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Gatifloxacin, a fourth-generation fluoroquinolone, primarily faces resistance through two main mechanisms:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[1][2] These mutations reduce the binding affinity of gatifloxacin to its target enzymes, thereby decreasing its efficacy.
-
Efflux Pump Overexpression: Bacteria can actively transport gatifloxacin out of the cell using efflux pumps, preventing it from reaching its intracellular targets.[3][4] Overexpression of these pumps leads to reduced intracellular drug concentrations and consequently, resistance.
Q2: How significant is the increase in Minimum Inhibitory Concentration (MIC) due to these resistance mechanisms?
A2: The increase in MIC is substantial and depends on the specific mutation(s) and the bacterial species. For instance, in Staphylococcus aureus, single mutations in grlA (part of topoisomerase IV) can lead to a 2- to 4-fold increase in the MIC of gatifloxacin. Double mutations involving both gyrA and grlA can result in a much more significant 32- to 64-fold increase in MIC.[5] Overexpression of efflux pumps can also contribute to a 2- to 4-fold increase in gatifloxacin MICs.[5]
Q3: Are there strategies to overcome gatifloxacin resistance in the laboratory?
A3: Yes, two primary strategies are employed to combat gatifloxacin resistance in a research setting:
-
Combination Therapy: Using gatifloxacin in combination with other classes of antibiotics, such as β-lactams or aminoglycosides, can result in synergistic or additive effects, overcoming resistance.[6]
-
Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of gatifloxacin and restoring its activity against resistant strains.
Q4: How can I determine if my clinical isolate is resistant to gatifloxacin?
A4: Antimicrobial susceptibility testing (AST) is the standard method. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of gatifloxacin against your isolate. The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for gatifloxacin MICs to categorize an isolate as susceptible, intermediate, or resistant.
Data Presentation
The following tables summarize quantitative data related to gatifloxacin resistance and strategies to overcome it.
Table 1: Impact of Target Site Mutations on Gatifloxacin MIC in Staphylococcus aureus
| Genotype | Mutation(s) | Fold Increase in Gatifloxacin MIC |
| Wild-Type | None | 1x |
| Single Mutant | grlA or grlB | 2-4x |
| Single Mutant | gyrA | 1-2x (often silent) |
| Double Mutant | gyrA + grlA or grlB | 32-64x |
| Efflux Mutant | norA overexpression | 2-4x |
Data synthesized from multiple sources.[5]
Table 2: Synergistic Activity of Gatifloxacin in Combination with Other Antibiotics against Pseudomonas aeruginosa
| Combination | Number of Strains Tested | Percentage of Strains Showing Synergy |
| Gatifloxacin + Imipenem | 8 | ≥75% |
| Gatifloxacin + Aztreonam | 8 | ≥75% |
| Gatifloxacin + Piperacillin | 8 | ≥75% |
| Gatifloxacin + Cefepime | 8 | ~40-60% |
| Gatifloxacin + Ceftazidime | 8 | ~40-60% |
Synergy is defined as a ≥2 log10-enhanced killing at 24 hours in a time-kill analysis.[6]
Table 3: Effect of an Efflux Pump Inhibitor (EPI) on Gatifloxacin MICs against Fluoroquinolone-Resistant Escherichia coli
| Efflux Pump Inhibitor | Fold Reduction in Gatifloxacin MIC |
| Verapamil | 2-6x |
| Chlorpromazine | 2-6x |
Data is indicative of the potential for EPIs to restore gatifloxacin susceptibility.[3]
Experimental Protocols
Protocol 1: Determination of Gatifloxacin MIC by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile diluents (e.g., water, DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
-
Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
Procedure:
-
Prepare Gatifloxacin Stock Solution: Prepare a stock solution of gatifloxacin at a concentration of at least 1000 µg/mL.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the gatifloxacin stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the gatifloxacin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Quality Control: Concurrently test the QC strains. The resulting MICs should fall within the established acceptable ranges.
Troubleshooting Guide for Broth Microdilution:
| Problem | Possible Cause(s) | Solution(s) |
| No growth in any wells, including the growth control. | Inoculum was not viable; Incubation error. | Repeat the test with a fresh inoculum and verify incubator settings. |
| Growth in the sterility control well. | Contamination of the broth or plate. | Discard the batch of media and use fresh, sterile materials. |
| MICs for QC strains are out of range. | Incorrect antibiotic concentration; Improper inoculum density; Variation in media. | Verify stock solution calculations and preparation; Re-standardize the inoculum; Check the quality of the CAMHB. |
| "Skipped" wells (growth at a higher concentration than a well with no growth). | Technical error during dilution or inoculation; Contamination. | Repeat the assay with careful pipetting technique. |
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the in vitro interaction between gatifloxacin and a second antimicrobial agent.
Materials:
-
Gatifloxacin and second antimicrobial agent stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of gatifloxacin horizontally across the columns.
-
Prepare two-fold serial dilutions of the second antibiotic vertically down the rows.
-
The final plate will contain a grid of antibiotic combinations. Include rows and columns with each antibiotic alone to determine their individual MICs.
-
-
Prepare Bacterial Inoculum: Prepare and standardize the bacterial inoculum as described in the broth microdilution protocol to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the Plate: Add the inoculum to all wells containing the antibiotic dilutions. Include a growth control well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MICs: Read the MIC of each drug alone and the MIC of each drug in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Gatifloxacin (FIC A) = (MIC of Gatifloxacin in combination) / (MIC of Gatifloxacin alone)
-
FIC of Drug B (FIC B) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC A + FIC B
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Troubleshooting Guide for Checkerboard Assay:
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent MICs for single agents. | Errors in dilution or inoculum preparation. | Repeat the assay, ensuring accurate pipetting and inoculum standardization. |
| Difficulty in reading the endpoint. | Trailing endpoints (partial inhibition over a range of concentrations). | Read the endpoint as the lowest concentration with a significant reduction in growth (e.g., ≥80%) compared to the growth control. |
| FIC index values are highly variable between replicates. | Inconsistent pipetting; Inoculum variability. | Ensure thorough mixing of reagents and inoculum; Perform multiple replicates. |
Visualizations
Caption: Mechanisms of gatifloxacin resistance in bacteria.
Caption: Experimental workflow for overcoming gatifloxacin resistance.
References
- 1. Prevalence of gyrA, gyrB, parC, and parE Mutations in Clinical Isolates of Streptococcus pneumoniae with Decreased Susceptibilities to Different Fluoroquinolones and Originating from Worldwide Surveillance Studies during the 1997-1998 Respiratory Season - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of gatifloxacin with efflux transporters: a possible mechanism for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Synergistic Activities of Gatifloxacin in Combination with Other Antimicrobial Agents against Pseudomonas aeruginosa and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
Gatifloxacin sesquihydrate forced degradation studies for stability indicating assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies of gatifloxacin sesquihydrate and developing stability-indicating assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2]
Q2: Which analytical technique is most suitable for a stability-indicating assay of gatifloxacin?
A2: High-Performance Liquid Chromatography (HPLC) is the most frequently used and reliable analytical method for the evaluation of gatifloxacin in pharmaceutical and biological matrices.[3][4] A well-developed HPLC method can effectively separate gatifloxacin from its degradation products, making it ideal for stability-indicating assays.[2][5]
Q3: What are the common degradation pathways observed for gatifloxacin?
A3: Gatifloxacin degradation can occur through several pathways, including oxidation of the piperazine ring, decarboxylation, and oxidation of the quinoline moiety.[6][7] Other observed pathways include defluorination and hydroxylation.[7][8]
Q4: Are there any official monographs for gatifloxacin in major pharmacopoeias?
A4: Gatifloxacin does not have a monograph described in official compendia.[3][9] Therefore, validated in-house or literature-reported analytical methods must be used for its analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the pH of the mobile phase; a pH of 3.0-3.3 is often effective.[5][10] - Use a new column or a guard column. - Reduce the concentration of the injected sample. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Equilibrate the column with the mobile phase for a sufficient amount of time before analysis. |
| No significant degradation observed under stress conditions. | - Stress conditions are not harsh enough. - Insufficient duration of stress. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Extend the exposure time to the stress condition. |
| Co-elution of degradation products with the parent drug peak. | - Inadequate chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the ratio of organic solvent to buffer). - Try a different stationary phase (column). - Adjust the flow rate. |
Quantitative Data Summary
The following tables summarize the results from various forced degradation studies on gatifloxacin.
Table 1: Summary of Forced Degradation Studies of Gatifloxacin (GTX) (12 µg/mL)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl | 15 mL | - | 28.09% | 2 |
| Base Hydrolysis | 1 N NaOH | 15 mL | - | 4.05% | 1 |
| Oxidation | 30% v/v H₂O₂ | 15 mL | Boiling water bath (10 min) | 34.5% | Multiple |
| Thermal | - | 6 months | 40-80°C | 6.06% | - |
| Photolytic | Direct Sunlight | 3 days | - | 13.65% | - |
Source: Adapted from multiple studies.[1][2][11][12]
Table 2: HPLC Method Parameters for Gatifloxacin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | SUPELCO® 516 C18-DB (250 mm × 4.6 mm, 5 µm)[10] | BDS Hypersil C8 (250 X 4.6 mm, 5 µm)[5] | μBondapackTM ODS C18 (300 mm X 3.9 mm i.d., 10 μm)[2] |
| Mobile Phase | Acetonitrile: Disodium hydrogen phosphate buffer (25:75, v/v), pH 3.3 with orthophosphoric acid[10] | 20 mM Phosphate buffer (pH 3.0): Methanol (30:70 v/v)[5] | Acetonitrile: Sodium acetate buffer pH 3.4 (25:75 v/v)[2] |
| Flow Rate | 1.0 mL/min[10] | - | 0.8 mL/min[2] |
| Detection Wavelength | 293 nm[10] | 254 nm[5] | 293 nm[2] |
| Retention Time | 2.767 min[10] | - | - |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.[2]
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 1 N HCl. Reflux the solution for a specified period (e.g., 4 hours at 80°C).[2]
-
Base Hydrolysis: To another portion of the stock solution, add an equal volume of 1 N NaOH. Reflux the solution for a specified period.
-
Oxidative Degradation: Treat a portion of the stock solution with 30% v/v hydrogen peroxide. The reaction may be heated to accelerate degradation.[11]
-
Thermal Degradation: Store the solid drug substance or a solution at elevated temperatures (e.g., 40-80°C) for a defined period.[11]
-
Photolytic Degradation: Expose the drug substance or solution to direct sunlight or a photostability chamber for a specified duration.[2]
-
Sample Analysis: After the specified stress period, cool the samples to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
-
Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., Acetonitrile: Disodium hydrogen phosphate buffer (25:75, v/v)). Adjust the pH to 3.3 using orthophosphoric acid.[10] Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a series of standard solutions of gatifloxacin of known concentrations in the mobile phase.
-
Sample Preparation: Prepare the stressed samples as described in Protocol 1.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column, flow rate (e.g., 1.0 mL/min), and detection wavelength (e.g., 293 nm).[10]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Identify the peak for gatifloxacin and any degradation product peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Visualizations
Caption: Experimental workflow for forced degradation studies of gatifloxacin.
Caption: Major degradation pathways of gatifloxacin under stress conditions.
References
- 1. Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - ProQuest [proquest.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Status of Physicochemical and Microbiological Analytical Methods of Gatifloxacin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the aquatic photodegradation of two ionisable fluoroquinolone antibiotics – Gatifloxacin and balofloxacin: Degradation kinetics, photobyproducts and risk to the aquatic environment [agris.fao.org]
- 8. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Gatifloxacin Sesquihydrate Dissolution
Welcome to the technical support center for researchers, scientists, and drug development professionals focused on enhancing the dissolution rate of gatifloxacin sesquihydrate formulations. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with this compound dissolution?
A1: this compound can exhibit poor dissolution characteristics due to its crystalline structure.[1] A hemihydrate form was found to be hygroscopic, leading to poor tablet disintegration and dissolution.[1] While the sesquihydrate form has improved properties, enhancing its dissolution rate is crucial for improving bioavailability and therapeutic effectiveness.[1][2]
Q2: What are the most common strategies to enhance its dissolution rate?
A2: The most effective and widely used strategies include:
-
Solid Dispersions: This involves dispersing gatifloxacin in an inert, hydrophilic carrier matrix.[2][3] This can reduce drug particle size to a molecular level, convert the drug to an amorphous state, and improve wettability.[4][5] Common carriers include mannitol and polymers like Pluronic F127.[3][6]
-
Inclusion Complexes: This technique involves encapsulating the gatifloxacin molecule within a host molecule, most commonly a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD).[7][8][9] This complexation can significantly increase the aqueous solubility of the drug.[7][9][10]
-
Lipid-Based Formulations: Nano-lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) can also be used, particularly for ophthalmic delivery, to improve drug release and permeation.[7][11][12]
Q3: Why is mannitol a suitable carrier for solid dispersions of gatifloxacin?
A3: Mannitol is a highly water-soluble carrier that can significantly enhance the dissolution of poorly soluble drugs like gatifloxacin.[2][3] When formulated as a solid dispersion, it creates a hydrophilic environment around the drug particles, promoting wetting and faster dissolution.[2][3] Studies have shown that solid dispersions of gatifloxacin with mannitol markedly increase saturation solubility and dissolution rate compared to the pure drug.[2][3]
Q4: What is the difference between a physical mixture and a solid dispersion?
A4: A physical mixture is a simple blend of the drug and carrier powders without any molecular-level interaction. In contrast, a solid dispersion is a molecular-level dispersion of the active ingredient in an inert carrier, often resulting in an amorphous form of the drug with enhanced dissolution properties.[13][14] Experimental results consistently show that solid dispersions provide a much faster dissolution rate than corresponding physical mixtures.[3]
Troubleshooting Guide
Q1: My solid dispersion formulation shows no significant improvement in dissolution rate compared to the physical mixture. What could be the cause?
A1: This issue can arise from several factors:
-
Incomplete Amorphization: The drug may not have been fully converted to its amorphous state during the preparation of the solid dispersion. This can be verified using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC), where the absence of sharp crystalline peaks indicates successful amorphization.
-
Improper Preparation Method: The chosen method (e.g., solvent evaporation, kneading) may not be optimal. For gatifloxacin-mannitol systems, the kneading method has been shown to produce faster dissolution rates than solvent evaporation or physical mixing.[2][3]
-
Incorrect Drug-to-Carrier Ratio: The ratio of gatifloxacin to the carrier is critical. Studies on gatifloxacin with mannitol showed that a 1:4 drug-to-carrier ratio yielded the best dissolution enhancement.[2][3] Insufficient carrier may not effectively disperse the drug molecules.
Q2: During a stability study, the dissolution rate of my gatifloxacin formulation decreased over time. Why is this happening?
A2: A decrease in dissolution rate over time often points to physical instability of the formulation. The amorphous drug within the solid dispersion may be recrystallizing back to a more stable, less soluble crystalline form. This is a common challenge with amorphous solid dispersions.[5] Additionally, gatifloxacin is known to exist in multiple crystalline hydrate forms (hemihydrate, sesquihydrate, and a less soluble pentahydrate).[1] A transition to a less soluble form during storage could be the cause.[1] It is crucial to monitor the solid-state properties using DSC and PXRD throughout the stability study.
Q3: I am observing inconsistent results during my dissolution testing. What are common sources of error?
A3: Dissolution testing is sensitive to many variables. Common sources of error include:
-
Media Deaeration (Degassing): Dissolved gases in the dissolution medium can form bubbles on the surface of the dosage form, reducing the available surface area for dissolution and leading to artificially low and variable results.[15]
-
Sampling and Filtration: Incorrect sampling location, timing, or improper filter selection can lead to erroneous results.[16][17] Ensure the chosen filter does not adsorb the drug.
-
Vibration and Apparatus Setup: The dissolution apparatus must be properly leveled and free from external vibration, as this can affect the hydrodynamics within the vessel and alter the dissolution rate.[15]
-
Buffer Preparation: Inaccuracies in preparing the dissolution medium, such as incorrect pH or molarity, can significantly impact the solubility and dissolution of pH-sensitive drugs.[16][18]
Q4: My FTIR spectrum of the solid dispersion looks identical to the physical mixture. Does this mean the formulation failed?
A4: Not necessarily. FTIR spectroscopy is used to identify potential chemical interactions between the drug and the carrier.[19][20] The absence of new peaks or significant shifts in characteristic peaks often indicates that there are no strong chemical interactions, which is generally desired.[2][3] The primary change in a solid dispersion is physical (i.e., amorphization and molecular dispersion), which is better confirmed by DSC and PXRD analysis rather than FTIR.
Data Summaries
Table 1: Dissolution of Gatifloxacin-Mannitol Solid Dispersions
| Formulation Method | Drug:Carrier Ratio | Drug Release after 60 min (%) |
| Pure Gatifloxacin | - | 34.56% |
| Physical Mixture | 1:4 | 65.24% |
| Solvent Evaporation | 1:4 | 87.91% |
| Kneading Method | 1:1 | 75.64% |
| Kneading Method | 1:2 | 84.31% |
| Kneading Method | 1:3 | 92.54% |
| Kneading Method | 1:4 | 99.85% |
Data synthesized from a study on enhancing gatifloxacin solubility with mannitol as a carrier.[2][3]
Experimental Protocols
Protocol 1: Preparation of Gatifloxacin Solid Dispersion (Kneading Method)
-
Weighing: Accurately weigh this compound and the hydrophilic carrier (e.g., mannitol) in the desired ratio (e.g., 1:4).
-
Mixing: Place the carrier in a mortar. Add a small amount of a suitable solvent (e.g., a 50:50 mixture of water and ethanol) to form a damp mass.
-
Kneading: Gradually add the gatifloxacin powder to the damp carrier mass in the mortar.
-
Trituration: Knead the mixture intensely for 30-60 minutes to form a homogeneous, paste-like consistency.
-
Drying: Spread the resulting mass in a thin layer on a tray and dry at 40-50°C for 24 hours or until the solvent is completely removed.
-
Sizing: Pulverize the dried mass and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder.
-
Storage: Store the final product in a desiccator over fused calcium chloride until further evaluation.
Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
-
Apparatus Setup: Set up the USP Apparatus 2 (Paddle) dissolution test station.
-
Media Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or a specified pH buffer). Deaerate the medium using an appropriate method (e.g., vacuum filtration, sonication) to prevent bubble formation.[15]
-
Equilibration: Pour the medium into the vessels and allow it to equilibrate to 37 ± 0.5°C.
-
Sample Introduction: Weigh an amount of the formulation equivalent to a specific dose of gatifloxacin and introduce it into each vessel. Start the paddle rotation at the specified speed (e.g., 75 rpm).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the medium from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.
-
Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm nylon), ensuring the filter does not adsorb gatifloxacin. Discard the first few mL of the filtrate to saturate the filter.
-
Analysis: Analyze the filtrate for gatifloxacin concentration using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 286-294 nm) or HPLC.[3][7]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (pure drug, carrier, physical mixture, or solid dispersion) into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen purge.
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for thermal events such as melting (endothermic peaks), glass transitions, or degradation. The absence or significant broadening of the drug's characteristic melting peak in the solid dispersion thermogram suggests a reduction in crystallinity or complete amorphization.
Visualizations
Caption: Experimental workflow for developing and evaluating gatifloxacin formulations.
Caption: Troubleshooting logic for identifying causes of poor dissolution performance.
References
- 1. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. DISSOLUTION ENHANCEMENT - Dissolution Enhancement Through Factorally Designed Porous Solid Dispersions [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulated dissolution rate from the inclusion complex of antichagasic benznidazole and cyclodextrin using hydrophilic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. "Sustained and Improved Ophthalmic Formulations of Gatifloxacin for Bet" by Poorva Hemant Joshi [egrove.olemiss.edu]
- 13. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. pharmtech.com [pharmtech.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. agilent.com [agilent.com]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Gatifloxacin Sesquihydrate Formulation and Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and addressing the phototoxicity of gatifloxacin sesquihydrate in various formulations. Gatifloxacin, a fourth-generation fluoroquinolone, is noted for its reduced phototoxic potential compared to other members of its class, largely due to the photostabilizing effect of the C8-methoxy group on its structure.[1] However, under certain experimental conditions and in specific formulations, phototoxicity can still be a concern.
Frequently Asked Questions (FAQs)
Q1: Why is gatifloxacin considered less phototoxic than other fluoroquinolones?
A1: The molecular structure of gatifloxacin includes a methoxy group (-OCH3) at the C8 position. This structural feature enhances the photostability of the molecule, making it less prone to degradation upon exposure to UV radiation and consequently less phototoxic compared to fluoroquinolones with a halogen atom at the C8 position.[1]
Q2: What is the primary mechanism of gatifloxacin-induced phototoxicity?
A2: Like other fluoroquinolones, the phototoxicity of gatifloxacin is primarily mediated by the generation of reactive oxygen species (ROS) upon exposure to UVA radiation. These highly reactive molecules can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, which can result in inflammation and cell death.
Q3: Can the formulation vehicle influence the phototoxicity of gatifloxacin?
A3: Yes, the formulation vehicle can significantly impact the stability and, consequently, the phototoxicity of gatifloxacin. For instance, the pH and the presence of certain excipients can affect the drug's degradation profile under light exposure. Studies have shown that a pH of 6.0 provides optimal stability for gatifloxacin in ophthalmic solutions.[2] Lipid-based formulations like nanoemulsions and solid lipid nanoparticles may also alter the drug's interaction with cells and its photosensitizing potential.[3][4]
Q4: Are there any formulation strategies to reduce the phototoxicity of gatifloxacin?
A4: Yes, several strategies can be employed:
-
Inclusion of Antioxidants: Incorporating antioxidants into the formulation can help quench the reactive oxygen species generated upon UV exposure, thereby mitigating the phototoxic cascade.
-
Lipid-Based Delivery Systems: Encapsulating gatifloxacin in nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), or nanoemulsions can potentially reduce its direct exposure to UV light and modulate its cellular uptake, which may decrease phototoxicity.[3][4][5]
-
UV-Protective Packaging: Using opaque or UV-resistant packaging for the final formulation is a straightforward and effective way to prevent the photodegradation of gatifloxacin during storage and handling.
Q5: At what wavelengths is gatifloxacin most likely to exhibit photosensitivity?
A5: Gatifloxacin, like other fluoroquinolones, primarily absorbs light in the UVA range, which is between 320 and 400 nm.[6] Therefore, phototoxicity testing should be conducted using a light source that emits radiation in this range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High cell death in control group (no drug, with UVA exposure) | Excessive UVA dose causing direct cellular damage. | Calibrate your UVA light source. Determine the maximum non-toxic UVA dose for your specific cell line through a dose-response experiment. |
| High cell death in control group (drug, no UVA exposure) | The drug concentration is cytotoxic. | Perform a dose-response cytotoxicity assay without UVA irradiation to determine the non-toxic concentration range of your gatifloxacin formulation. |
| Inconsistent results between experiments | Variability in cell density, drug concentration, UVA exposure, or reagent quality. | Standardize all experimental parameters. Ensure consistent cell seeding density, accurate preparation of drug dilutions, and precise UVA dosage. Use fresh reagents and media. |
| Precipitation of gatifloxacin in the cell culture medium | Poor solubility of the formulation in the aqueous medium. | Consider using a lower concentration of the drug. If using a lipid-based formulation, ensure it is stable and forms a homogenous dispersion in the medium. A pre-test for solubility and stability in the culture medium is recommended. |
| Unexpectedly high phototoxicity | Photodegradation of the formulation into more toxic byproducts. Contamination of the formulation. | Characterize the stability of your formulation under your experimental light conditions. Analyze for potential photodegradants. Ensure the sterility and purity of your formulation. |
Data Presentation
While specific comparative phototoxicity data for different this compound formulations is limited in publicly available literature, the following table illustrates a hypothetical comparison based on expected outcomes from formulation strategies aimed at reducing phototoxicity. This data is for illustrative purposes to guide experimental design.
| This compound Formulation | Concentration (μg/mL) | -UVA (Cell Viability %) | +UVA (Cell Viability %) | Phototoxicity Factor (PF) |
| Aqueous Solution (0.3%) | 100 | 98 ± 2.1 | 75 ± 3.5 | >1 |
| Aqueous Solution with Antioxidant (e.g., Ascorbic Acid) | 100 | 97 ± 1.8 | 88 ± 2.9 | ~1 |
| Nanostructured Lipid Carrier (NLC) Formulation | 100 | 99 ± 1.5 | 92 ± 2.3 | ~1 |
Phototoxicity Factor (PF) is a conceptual value here. In a standard assay like the 3T3 NRU, it is calculated from the ratio of IC50 values (-UVA/+UVA). A factor significantly greater than 1 indicates phototoxicity.
Experimental Protocols
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG 432)
This test is a standardized method to assess the phototoxic potential of a substance.
a. Cell Culture:
-
Maintain Balb/c 3T3 fibroblasts in appropriate culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics).
-
Seed 1 x 104 cells per well in two 96-well plates and incubate for 24 hours to allow for cell adherence and monolayer formation.
b. Treatment:
-
Prepare a range of concentrations of the gatifloxacin formulation in a suitable solvent (e.g., cell culture medium or a vehicle that is non-toxic to the cells).
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Add the different concentrations of the test formulation to the wells of both plates. Include vehicle controls.
c. UVA Irradiation:
-
Incubate both plates for 60 minutes.
-
Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep the other plate in the dark as a control.
d. Post-Irradiation:
-
Remove the test solutions and wash the cells.
-
Add fresh culture medium to all wells and incubate for 24 hours.
e. Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing neutral red dye for approximately 3 hours.
-
Wash the cells and then extract the dye from the viable cells using a destain solution (e.g., ethanol/acetic acid).
-
Measure the absorbance of the extracted dye using a spectrophotometer.
f. Data Analysis:
-
Calculate cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated conditions.
-
Calculate the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A significant difference indicates phototoxic potential.
Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay for Ophthalmic Formulations
This ex vivo model can be adapted to assess the phototoxic irritation potential of ophthalmic formulations.
a. Egg Preparation:
-
Use fertilized chicken eggs incubated for 9-10 days.
-
Create a window in the eggshell to expose the chorioallantoic membrane (CAM).
b. Application and Irradiation:
-
Apply a small volume (e.g., 30 μL) of the gatifloxacin formulation directly onto the CAM.
-
For the phototoxicity assessment, expose the treated CAM to a non-damaging dose of UVA radiation. A parallel set of eggs should be treated but kept in the dark.
c. Observation:
-
Observe the CAM for signs of irritation (hemorrhage, lysis, coagulation) at specific time points (e.g., 0.5, 2, and 5 minutes) after treatment and irradiation.
-
Score the observed reactions according to a standardized scoring system.
d. Analysis:
-
Compare the irritation scores between the irradiated and non-irradiated groups. A significantly higher score in the irradiated group suggests phototoxic potential.
Signaling Pathways and Workflows
Gatifloxacin Phototoxicity Signaling Pathway
References
- 1. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. "Sustained and Improved Ophthalmic Formulations of Gatifloxacin for Bet" by Poorva Hemant Joshi [egrove.olemiss.edu]
- 5. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
A Comparative Analysis of Gatifloxacin Sesquihydrate and Levofloxacin for the Treatment of Bacterial Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gatifloxacin sesquihydrate and levofloxacin, two fluoroquinolone antibiotics used in the treatment of bacterial conjunctivitis. The following sections detail their relative performance based on clinical efficacy, in vitro microbiological activity, and pharmacokinetic profiles in ocular tissues, supported by experimental data and methodologies.
Clinical Efficacy and Safety
A multi-center, randomized, double-blind, controlled clinical trial provides key insights into the comparative efficacy and safety of gatifloxacin and levofloxacin in treating bacterial conjunctivitis.[1]
Table 1: Comparison of Clinical Efficacy and Safety Outcomes [1]
| Outcome Measure | Gatifloxacin Group | Levofloxacin Group | Statistical Significance |
| Clinical Efficacy Rate | 94.0% (110/117 eyes) | 93.8% (106/113 eyes) | No significant difference (P = 0.8201) |
| Bacterial Clearance Rate | 94.1% (80/85 eyes) | 92.5% (74/80 eyes) | No significant difference (P = 0.3470) |
| Decrease in Combined Signs & Symptoms Score (Day 4 ± 1) | 4.436 ± 2.310 | 3.814 ± 1.962 | Significant (P = 0.0075) |
| Decrease in Combined Signs & Symptoms Score (Day 7 ± 1) | 7.487 ± 2.821 | 6.912 ± 2.911 | Significant (P = 0.0452) |
| Visual Acuity | No significant difference | No significant difference | P = 0.3080 |
| Ocular Tolerance | No significant difference | No significant difference | P = 0.7111 |
While both drugs demonstrated comparable overall clinical efficacy and bacterial eradication rates, gatifloxacin showed a statistically significant greater reduction in the combined score of clinical signs and symptoms at both day 4 and day 7.[1] Another study also concluded that gatifloxacin is a safe and effective antibiotic for treating acute bacterial conjunctivitis, with a total effective rate of 95% in the treatment group.[2][3]
In Vitro Microbiological Activity
Gatifloxacin, a fourth-generation fluoroquinolone, generally exhibits greater in vitro potency against Gram-positive bacteria compared to the third-generation levofloxacin. This is a critical advantage as Gram-positive bacteria are major pathogens in bacterial conjunctivitis.[1]
Table 2: In Vitro Susceptibility of Ocular Pathogens (MIC90 in µg/mL)
| Bacterial Species | Gatifloxacin | Levofloxacin |
| Staphylococcus epidermidis | 2.0 | 8.0 |
| Streptococcus pneumoniae | 0.25 | 1.0 |
| Staphylococcus aureus | - | - |
| Gram-positive isolates (overall resistance) | Susceptible | 2.9% resistant |
Data compiled from a study evaluating ocular isolates from patients with bacterial conjunctivitis.
In a study of ocular isolates, all Gram-positive isolates (n=170) were susceptible to gatifloxacin, with the exception of a single intermediately resistant Staphylococcus haemolyticus strain. In contrast, 2.9% of Gram-positive isolates were resistant to levofloxacin. For Staphylococcus epidermidis, 10.5% of isolates were resistant to levofloxacin, while all were susceptible to gatifloxacin. The MIC90 values, the minimum inhibitory concentration required to inhibit the growth of 90% of isolates, were consistently lower for gatifloxacin against these Gram-positive pathogens, indicating higher potency.[1] For Gram-negative isolates, both gatifloxacin and levofloxacin demonstrated susceptibility.[1]
Ocular Pharmacokinetics
The concentration of an antibiotic in the target ocular tissues is crucial for its therapeutic effect. Studies comparing the ocular penetration of gatifloxacin and levofloxacin have yielded important data.
Table 3: Ocular Tissue Concentrations Following Topical Administration
| Drug Formulation | Ocular Tissue | Mean Concentration | Statistical Significance |
| Levofloxacin 1.5% | Corneal Tissue | 64.8 ± 123.4 µg/g | p < 0.0001 |
| Gatifloxacin 0.3% | Corneal Tissue | 7.0 ± 9.3 µg/g | |
| Levofloxacin 1.5% | Aqueous Humor | 0.976 ± 2.215 µg/mL | p = 0.0002 |
| Gatifloxacin 0.3% | Aqueous Humor | 0.0523 ± 0.143 µg/mL |
Data from a study in patients undergoing penetrating keratoplasty who received two topical drops prior to surgery.[4]
A study in patients undergoing corneal transplant surgery demonstrated that a 1.5% levofloxacin ophthalmic solution achieved significantly higher concentrations in both corneal tissue and aqueous humor compared to a 0.3% gatifloxacin solution.[4] This suggests that the higher concentration formulation of levofloxacin may offer an advantage in achieving therapeutic levels within the eye.
Experimental Protocols
Clinical Trial for Efficacy and Safety
A multi-center, randomized, double-blind, controlled trial was conducted to compare gatifloxacin and levofloxacin eye drops.[1]
-
Participants: 235 patients (235 eyes) diagnosed with bacterial conjunctivitis were randomly assigned to either the gatifloxacin group (118 eyes) or the levofloxacin group (117 eyes).
-
Dosing Regimen:
-
Days 1-2: Two drops administered into the conjunctival sac eight times per day.
-
Days 3-7: Two drops administered four times per day.
-
-
Assessments:
-
Conjunctival sac swabs for bacterial culture and sensitivity testing were taken before and after the 7-day treatment period.
-
A combined score for clinical signs and symptoms (e.g., conjunctival discharge, bulbar conjunctival injection, palpebral conjunctival injection) was evaluated at baseline, day 4 (±1), and day 7 (±1).
-
Safety evaluations, including visual acuity and ocular tolerance, were also conducted at these time points.
-
-
Statistical Analysis: Data were analyzed using CMH χ(2) test, Pearson χ(2) test, and Fisher's exact probabilities test.[1]
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) of gatifloxacin and levofloxacin against ocular bacterial isolates were determined using the Etest method, with susceptibility classified according to the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), breakpoints.[5]
-
Bacterial Isolates: Conjunctival swabs were collected from patients diagnosed with bacterial conjunctivitis prior to antibiotic therapy. Independent bacterial isolates were cultured and identified.
-
MIC Determination:
-
A standardized inoculum of each bacterial isolate is prepared.
-
The inoculum is uniformly streaked onto an appropriate agar medium (e.g., Mueller-Hinton agar).
-
An Etest strip, which is a plastic strip with a predefined gradient of the antibiotic, is placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.
-
-
Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on NCCLS/CLSI guidelines.[5]
Pharmacokinetic Analysis of Ocular Tissues
The concentrations of gatifloxacin and levofloxacin in corneal tissue and aqueous humor were determined using high-performance liquid chromatography and mass spectrometry (HPLC-MS).[4]
-
Sample Collection: In a randomized, observer-masked study, 59 patients undergoing planned penetrating keratoplasty were assigned to receive either levofloxacin 1.5% or gatifloxacin 0.3%.[4] One drop was administered 15 minutes before surgery, and a second drop 10 minutes before surgery. Corneal button and aqueous humor samples were collected during the procedure and immediately frozen at -70°C.[4]
-
Sample Preparation: The ocular tissue and aqueous humor samples undergo an extraction process to isolate the drug from the biological matrix.
-
HPLC-MS Analysis:
-
The extracted sample is injected into an HPLC system.
-
The HPLC separates the drug from other components in the sample based on its physicochemical properties as it passes through a chromatographic column.
-
The separated drug then enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
The detector quantifies the amount of the specific drug present in the sample.
-
-
Data Analysis: The concentration of the drug in the original tissue or fluid sample is calculated based on the detector's response.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Both gatifloxacin and levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][7]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, which is necessary for the initiation of DNA replication and transcription. Fluoroquinolones inhibit the A subunit of DNA gyrase, preventing the resealing of the DNA strand breaks created by the enzyme.[8]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter DNA chromosomes. Inhibition of topoisomerase IV by fluoroquinolones prevents the decatenation of the interlinked DNA molecules, leading to an inability of the bacterial cell to divide.[6][7]
The binding of fluoroquinolones to these enzyme-DNA complexes stabilizes them, leading to a blockage of the DNA replication fork and the generation of double-strand DNA breaks, which ultimately results in bacterial cell death.[6][7] Gatifloxacin's structural modifications are thought to enhance its activity against Gram-positive bacteria by improving its interaction with topoisomerase IV.
Conclusion
Both this compound and levofloxacin are effective topical treatments for bacterial conjunctivitis. Gatifloxacin demonstrates superior in vitro activity against common Gram-positive ocular pathogens, which translates to a faster resolution of clinical signs and symptoms in some studies. However, higher concentration formulations of levofloxacin may achieve greater penetration into ocular tissues. The choice between these two agents may depend on local antibiotic resistance patterns, the specific causative pathogen, and the desired pharmacokinetic profile. The experimental data and methodologies presented in this guide provide a basis for informed decision-making in research and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the drug therapy of gatifloxacin and levofloxacin in the treatment of acute bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ocular penetration of levofloxacin 1.5% and gatifloxacin 0.3% ophthalmic solutions in subjects undergoing corneal transplant surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Comparative Efficacy of Gatifloxacin and Moxifloxacin Against Streptococcus pneumoniae
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of gatifloxacin and moxifloxacin, two fourth-generation fluoroquinolones, against the significant respiratory pathogen Streptococcus pneumoniae. The information presented is collated from in vitro studies and pharmacodynamic analyses to assist researchers and professionals in drug development in understanding the nuances of their antimicrobial activity.
Quantitative Efficacy Data
The in vitro potency of gatifloxacin and moxifloxacin against S. pneumoniae is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit the growth of 90% of tested isolates, is a key metric for comparing the activity of different antibiotics across a range of bacterial strains.
A comparative study of several fluoroquinolones against 199 clinical isolates of S. pneumoniae (54 penicillin-susceptible and 145 penicillin-non-susceptible) demonstrated the superior in vitro activity of moxifloxacin.[1][2] Moxifloxacin exhibited an MIC90 of 0.13 mg/L, which was lower than that of gatifloxacin.[1][2] Another study also highlighted that gatifloxacin is twice as active as levofloxacin, while moxifloxacin is eight times more active.[3]
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Moxifloxacin | 0.13 | 0.13 |
| Gatifloxacin | 0.25 | 0.25 |
Data sourced from a study by Saravolatz et al. (2001) involving 199 clinical isolates of S. pneumoniae.[1][2]
Pharmacodynamic parameters, which relate drug exposure to its antimicrobial effect, also favor moxifloxacin. The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a critical predictor of fluoroquinolone efficacy. Pharmacodynamic analysis has indicated that moxifloxacin has the greatest free-drug availability and a more favorable AUC/MIC ratio compared to gatifloxacin for activity against S. pneumoniae.[2][4] Monte Carlo analysis further suggests that moxifloxacin provides the best coverage in terms of the probability of cure and minimizing the emergence of resistance.[5]
Mechanism of Action
Both gatifloxacin and moxifloxacin are bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7][8][9]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication, transcription, and repair.[8]
-
Topoisomerase IV: This enzyme is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[6][8]
By inhibiting these enzymes, both drugs lead to strand breaks in the bacterial chromosome, ultimately resulting in cell death.[9] The newer fluoroquinolones, including gatifloxacin and moxifloxacin, have enhanced activity against both DNA gyrase and topoisomerase IV in Gram-positive bacteria like S. pneumoniae.[6][10] This dual-targeting mechanism is thought to contribute to their potent activity and a lower propensity for the development of resistance compared to older fluoroquinolones.[10]
Experimental Protocols
The determination of the in vitro efficacy of gatifloxacin and moxifloxacin against S. pneumoniae typically involves standardized antimicrobial susceptibility testing methods. A common and reference method is broth microdilution.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of gatifloxacin and moxifloxacin against clinical isolates of Streptococcus pneumoniae.
Materials:
-
Bacterial Strains: A panel of clinical S. pneumoniae isolates, including both penicillin-susceptible and penicillin-resistant strains. Isolates are typically collected from clinical specimens such as blood, respiratory secretions, or cerebrospinal fluid.[4] A quality control strain, such as S. pneumoniae ATCC 49619, is included in each assay.[11]
-
Antimicrobial Agents: Standard laboratory powders of gatifloxacin and moxifloxacin of known potency.
-
Culture Media: Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with lysed horse blood.
-
Equipment: 96-well microtiter plates, multichannel pipettors, incubator, microplate reader or visual inspection setup.
Procedure:
-
Inoculum Preparation: S. pneumoniae isolates are subcultured on an appropriate agar medium (e.g., blood agar) and incubated to ensure purity and viability. A bacterial suspension is then prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antimicrobial Dilution Series: Serial twofold dilutions of gatifloxacin and moxifloxacin are prepared in the CAMHB with lysed horse blood directly in the 96-well microtiter plates. A range of concentrations is chosen to encompass the expected MIC values for the test organisms.
-
Inoculation: Each well of the microtiter plates containing the antimicrobial dilutions, as well as a growth control well (no antibiotic), is inoculated with the prepared bacterial suspension.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Resistance Mechanisms
Resistance of S. pneumoniae to fluoroquinolones primarily arises from chromosomal mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[6][12] A stepwise accumulation of mutations leads to increasing levels of resistance.[6] An initial mutation often occurs in the parC gene, conferring low-level resistance, followed by a second mutation in gyrA, which results in high-level resistance.[6] Efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to reduced susceptibility.[6][12]
Studies have shown that moxifloxacin may have a lower potential for the selection of resistant mutants compared to some other fluoroquinolones.[12][13] The dual-targeting nature of both gatifloxacin and moxifloxacin means that even if a mutation occurs in one target enzyme, the drug may still effectively inhibit the other, thus requiring multiple mutations for high-level resistance to develop.[6][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antimicrobial activity of moxifloxacin, gatifloxacin and six fluoroquinolones against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetic and pharmacodynamic predictors of antimicrobial efficacy: moxifloxacin and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. Pharmacodynamics of Moxifloxacin and Levofloxacin at Simulated Epithelial Lining Fluid Drug Concentrations against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Resistance to Gatifloxacin and Moxifloxacin in Streptococcus pneumoniae with the VITEK 2 Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, Gemifloxacin, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
Gatifloxacin vs. Ciprofloxacin: A Comparative Analysis of Bactericidal Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bactericidal efficacy of gatifloxacin and ciprofloxacin, supported by experimental data and detailed methodologies.
Executive Summary
Gatifloxacin, a fourth-generation fluoroquinolone, generally exhibits enhanced bactericidal activity against Gram-positive bacteria compared to the second-generation fluoroquinolone, ciprofloxacin. While both antibiotics demonstrate efficacy against a broad spectrum of Gram-negative bacteria, gatifloxacin often presents with lower Minimum Inhibitory Concentrations (MICs) for Gram-positive organisms. This guide synthesizes available data on MICs, Minimum Bactericidal Concentrations (MBCs), and time-kill kinetics to provide a comprehensive comparison.
Mechanism of Action
Both gatifloxacin and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV. By targeting these enzymes, the drugs disrupt DNA replication, leading to irreparable DNA damage and subsequent bacterial cell death.
Figure 1: Mechanism of action for Gatifloxacin and Ciprofloxacin.
Quantitative Data Comparison
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and time-kill kinetics of gatifloxacin and ciprofloxacin against various bacterial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC90) Comparison (μg/mL)
| Bacterial Species | Gatifloxacin (MIC90) | Ciprofloxacin (MIC90) | Reference |
| Staphylococcus aureus | ≤ 0.33 | - | [1] |
| Streptococcus pneumoniae | ≤ 0.33 | - | [1] |
| Viridans streptococci | ≤ 1.0 | - | [1] |
| Enterococcus faecalis | ≤ 1.0 | - | [1] |
| Escherichia coli | - | - | |
| Klebsiella pneumoniae | - | - | |
| Pseudomonas aeruginosa | ~8 | ~8 | [1] |
Note: MIC90 is the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
One study reported that gatifloxacin was four- to eight-fold more active than ciprofloxacin against Gram-positive bacteria.[1] Both fluoroquinolones had similar MIC90s against Enterobacteriaceae.[1]
Table 2: Comparative Time-Kill Kinetics
| Organism | Antibiotic | Concentration | Time to 99.9% Kill | Reference |
| Acinetobacter baumannii | Gatifloxacin | 8-16 x MIC | Faster killing | [2] |
| Legionella pneumophila | Gatifloxacin | 8-16 x MIC | Faster killing | [2] |
| Staphylococcus aureus | Gatifloxacin | 8-16 x MIC | Faster killing | [2] |
| Streptococcus pneumoniae | Gatifloxacin | 8-16 x MIC | Faster killing | [2] |
In general, gatifloxacin demonstrated faster killing against Acinetobacter baumannii, Legionella pneumophila, Staphylococcus aureus, and Streptococcus pneumoniae.[2] The most rapid bactericidal activity for both drugs was observed against members of the Enterobacteriaceae at concentrations of 8-16 times the MIC.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro suspension. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Figure 2: Workflow for MIC and MBC determination.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
-
Serial Dilution: Two-fold serial dilutions of gatifloxacin and ciprofloxacin are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[4]
-
MBC Determination: Aliquots from the wells showing no visible growth are sub-cultured onto antibiotic-free agar plates.
-
Incubation for MBC: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU/mL.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Figure 3: Workflow for a time-kill kinetics assay.
Protocol:
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.
-
Antibiotic Addition: Gatifloxacin or ciprofloxacin is added to the culture at a predetermined concentration (e.g., 4x MIC).
-
Incubation and Sampling: The culture is incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar media to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[5]
Conclusion
The compiled data suggests that gatifloxacin exhibits more potent in vitro bactericidal activity against many Gram-positive pathogens compared to ciprofloxacin. For Gram-negative bacteria, their activity is often comparable. The faster killing kinetics of gatifloxacin against certain strains may have clinical implications. The choice between these two fluoroquinolones should be guided by the specific pathogen, its susceptibility profile, and the site of infection.
References
- 1. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. emerypharma.com [emerypharma.com]
Gatifloxacin vs. Levofloxacin for Skin and Soft Tissue Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of gatifloxacin and levofloxacin in the treatment of skin and soft tissue infections (SSTIs), focusing on clinical efficacy, safety, and microbiological activity. The information is supported by data from a pivotal double-blind, multicenter, randomized clinical trial and other relevant studies.
Clinical Efficacy
A head-to-head clinical trial evaluated the efficacy of once-daily oral gatifloxacin (400 mg) against once-daily oral levofloxacin (500 mg) in adults with uncomplicated SSTIs for a duration of 7 to 10 days.[1][2][3] The primary measures of efficacy were clinical cure rates and bacterial eradication rates.
Table 1: Clinical Cure Rates in Uncomplicated SSTIs [1][2][3]
| Patient Population | Gatifloxacin (400 mg once daily) | Levofloxacin (500 mg once daily) | 95% Confidence Interval for the Difference |
| Clinically Evaluable | 91% (146/161) | 84% (145/172) | -2.0% to 15.2% |
| Microbiologically Evaluable | 93% (88/95) | 88% (75/85) | -6.5% to 16.8% |
Gatifloxacin demonstrated numerically higher cure rates, although the difference was not statistically significant.[2][4] For specific types of uncomplicated SSTIs, gatifloxacin also showed consistently high cure rates.[4]
Table 2: Clinical Cure Rates by Infection Type [4]
| Infection Type | Gatifloxacin | Levofloxacin |
| Cellulitis | 98% | 83% |
| Wound Infection | 95% | 88% |
| Abscess | 80% | 78% |
Microbiological Efficacy
Both fluoroquinolones exhibited high rates of bacterial eradication. The overall bacterial eradication rate was 92% for both gatifloxacin and levofloxacin.[1][2][3]
Table 3: Bacterial Eradication Rates [2][5]
| Pathogen Category | Gatifloxacin Eradication Rate | Levofloxacin Eradication Rate |
| All Pathogens | 92% | 92% |
| Gram-positive aerobes | 91% | 91% |
| Gram-negative aerobes | 94% | 93% |
A key pathogen in SSTIs, Staphylococcus aureus (methicillin-susceptible), was effectively eradicated by both treatments. Gatifloxacin eradicated 93% of these isolates, while levofloxacin eradicated 91%.[1][2][3] In clinically evaluable patients with S. aureus infections, the clinical cure rates were 96% for gatifloxacin and 87% for levofloxacin.[4][5]
In Vitro Activity
The in vitro activity of gatifloxacin and levofloxacin against common SSTI pathogens is a crucial indicator of their potential efficacy. The minimum inhibitory concentration (MIC90), the concentration required to inhibit the growth of 90% of isolates, is a standard measure.
Table 4: In Vitro Susceptibility Data (MIC90 in mcg/mL) [6][7]
| Organism | Gatifloxacin | Levofloxacin |
| Staphylococcus aureus | 0.125 | 0.5 |
| Streptococcus pyogenes | ≤1 | ≤2 |
Gatifloxacin and moxifloxacin have demonstrated lower MIC90 values against S. aureus compared to levofloxacin, suggesting greater in vitro potency.[7] Both gatifloxacin and levofloxacin show excellent activity against S. pyogenes.[6][7]
Pharmacokinetics and Pharmacodynamics
Both gatifloxacin and levofloxacin are well-absorbed orally, with a bioavailability of approximately 90%.[6] They also demonstrate good penetration into skin blister fluid, an important characteristic for treating SSTIs.[7][8]
The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key pharmacodynamic parameter for fluoroquinolones, predicting clinical and bacteriological efficacy. An AUC/MIC ratio of ≥125 is often considered a target for optimal outcomes with some fluoroquinolones, though targets can be pathogen and drug-specific.[6] One study predicted AUC/MIC breakpoints for S. aureus to be 95 for gatifloxacin and 115 for levofloxacin.[6]
Safety and Tolerability
Both gatifloxacin and levofloxacin were generally well-tolerated in the comparative clinical trial.[1][2][3] The majority of adverse events were mild to moderate in severity.[1][2][3]
Table 5: Common Drug-Related Adverse Events [4]
| Adverse Event | Gatifloxacin | Levofloxacin |
| Nausea | 8% | 8% |
| Diarrhea | 6% | 6% |
| Vaginitis | 8% | 4% |
| Headache | 3% | 5% |
It is important to note that gatifloxacin has been associated with a higher risk of dysglycemia (both hypoglycemia and hyperglycemia) compared to levofloxacin, particularly in elderly hospitalized patients.[9]
Experimental Protocols
Pivotal Clinical Trial Methodology for Uncomplicated SSTIs [1][2][3][10]
-
Study Design: A double-blind, multicenter, randomized controlled trial.
-
Patient Population: 410 adults (≥18 years old) with uncomplicated SSTIs, such as cellulitis, wound infections, abscesses, and impetigo.
-
Randomization and Blinding: Patients were randomly assigned to receive either gatifloxacin or levofloxacin in a double-blind manner, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Treatment Regimen:
-
Gatifloxacin group: 400 mg orally once daily for 7 to 10 days.
-
Levofloxacin group: 500 mg orally once daily for 7 to 10 days.
-
-
Assessments: Patients were assessed at four time points:
-
Before treatment (baseline)
-
During treatment
-
End of treatment
-
Post-treatment (follow-up)
-
-
Efficacy Endpoints:
-
Clinical Response: Assessed as cure, improvement, or failure based on the resolution of signs and symptoms of infection.
-
Bacteriological Response: Determined by the eradication, persistence, or presumed eradication of the baseline pathogen(s) from cultures obtained from the infection site.
-
-
Safety Endpoints: The incidence and severity of adverse events were monitored throughout the study.
Visualizations
References
- 1. Once-daily oral gatifloxacin versus oral levofloxacin in treatment of uncomplicated skin and soft tissue infections: double-blind, multicenter, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. db.cngb.org [db.cngb.org]
- 4. Once-Daily Oral Gatifloxacin versus Oral Levofloxacin in Treatment of Uncomplicated Skin and Soft Tissue Infections: Double-Blind, Multicenter, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Skin and skin structure infections: treatment with newer generation fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of gatifloxacin and levofloxacin on rates of hypoglycemia and hyperglycemia among elderly hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Gatifloxacin's In Vitro Efficacy Against Quinolone-Resistant Streptococcus pneumoniae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of gatifloxacin against quinolone-resistant Streptococcus pneumoniae, drawing on experimental data from multiple studies. The following sections detail comparative minimum inhibitory concentrations (MICs), outline experimental methodologies, and illustrate key biological and procedural pathways.
Data Presentation: Comparative In Vitro Activity
The in vitro potency of gatifloxacin and other antimicrobial agents against Streptococcus pneumoniae is summarized below. The data is presented as MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative MICs against Penicillin-Susceptible and Penicillin-Resistant S. pneumoniae
| Antibiotic | Penicillin-Susceptible (mg/L) | Penicillin-Intermediate (mg/L) | Penicillin-Resistant (mg/L) |
| MIC50/MIC90 | MIC50/MIC90 | MIC50/MIC90 | |
| Gatifloxacin | 0.25/0.5 | 0.25/0.5 | 0.25/0.5 |
| Ciprofloxacin | 1/2 | 1/2 | 1/2 |
| Levofloxacin | 1/2 | 1/2 | 1/2 |
| Sparfloxacin | 0.25/0.5 | 0.25/0.5 | 0.25/0.5 |
| Trovafloxacin | 0.125/0.25 | 0.125/0.25 | 0.125/0.25 |
| Amoxicillin | 0.03/0.03 | 0.125/1 | 2/4 |
| Cefuroxime | 0.03/0.125 | 0.5/4 | 8/16 |
| Ceftriaxone | 0.03/0.03 | 0.25/0.5 | 2/4 |
| Clarithromycin | 0.03/0.06 | 0.03/>64 | 1/>64 |
Data sourced from a study that tested 71 penicillin-susceptible, 81 penicillin-intermediate, and 55 penicillin-resistant pneumococci.[1][2]
Table 2: Gatifloxacin Activity Against a Large Cohort of Clinical S. pneumoniae Isolates (1999-2000)
| Antibiotic | Susceptibility Rate (%) |
| Gatifloxacin | 99.4 |
| Levofloxacin | 98.7 |
| Ciprofloxacin | 71.2 |
| Penicillin | 55.2 |
| Ceftriaxone | 80.9 |
| Azithromycin | 71.3 |
Based on a study of 4009 clinical isolates in the United States.[3]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the following standard methodologies for in vitro susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method was a common technique used to determine the MICs of the various antimicrobial agents against S. pneumoniae isolates.[1][2]
-
Preparation of Agar Plates: Mueller-Hinton agar supplemented with 5% sheep blood is prepared. A series of agar plates are made, each containing a specific concentration of the antibiotic to be tested. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Pneumococcal isolates are grown on a suitable agar medium for 18-24 hours. Colonies are then suspended in a sterile saline or broth to a turbidity matching a 0.5 McFarland standard, which corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum of approximately 10^4 CFU per spot on the agar plate.
-
Inoculation: A multipoint inoculator is used to spot the prepared bacterial suspensions onto the surface of each antibiotic-containing and control agar plate.
-
Incubation: The inoculated plates are incubated at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assays
Time-kill studies are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for MIC testing.
-
Experimental Setup: The bacterial suspension is added to flasks containing cation-adjusted Mueller-Hinton broth with and without the test antibiotic at various concentrations (e.g., at the MIC, 2x MIC, 4x MIC).[1][2]
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The withdrawn samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[1][2]
Visualizations
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining MIC and bactericidal activity.
Mechanism of Quinolone Resistance in S. pneumoniae
Quinolone antibiotics function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][5] Resistance in Streptococcus pneumoniae primarily arises from mutations in the genes encoding these enzymes, specifically the quinolone resistance-determining regions (QRDRs) of gyrA (encoding a subunit of DNA gyrase) and parC (encoding a subunit of topoisomerase IV).[4][6] Efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to resistance.[4][5] Gatifloxacin has shown activity against isolates with mutations in parC alone, suggesting its primary target in wild-type strains may be DNA gyrase.[7]
Caption: Quinolone action and primary resistance mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-pneumococcal activity of gatifloxacin compared with other quinolone and non-quinolone agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of gatifloxacin and other antibiotics against 4009 clinical isolates of Streptococcus pneumoniae in the United States during 1999-2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
